1,6-dimethyl-1H-indole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,6-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-10-9(7-13)6-12(2)11(10)5-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOVAOMIZCNUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626696 | |
| Record name | 1,6-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202584-14-3 | |
| Record name | 1,6-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,6-dimethyl-1H-indole-3-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,6-dimethyl-1H-indole-3-carbaldehyde, a valuable intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant mechanistic insights, presented in a format tailored for chemical researchers and drug development professionals.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the construction of the 1,6-dimethyl-1H-indole core via the Fischer indole synthesis. This is followed by the introduction of the carbaldehyde group at the C-3 position of the indole ring using the Vilsmeier-Haack reaction.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1,6-dimethyl-1H-indole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1][2] In this step, N-methyl-p-tolylhydrazine is reacted with acetaldehyde in the presence of an acid catalyst to form the corresponding hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement, cyclization, and elimination of ammonia to yield 1,6-dimethyl-1H-indole.
2.1.1. Synthesis of N-methyl-p-tolylhydrazine
N-methyl-p-tolylhydrazine can be prepared from p-toluidine through diazotization followed by reduction and methylation, or more directly by methylation of p-tolylhydrazine. A common method involves the reduction of the corresponding nitrosamine.
2.1.2. Fischer Indole Synthesis Protocol
-
Materials:
-
N-methyl-p-tolylhydrazine hydrochloride (or free base)
-
Acetaldehyde
-
Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, zinc chloride)
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)
-
Sodium bicarbonate solution (for work-up)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
To a solution of N-methyl-p-tolylhydrazine in a suitable solvent, add the acid catalyst.
-
Cool the mixture in an ice bath and slowly add acetaldehyde with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
-
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] It involves the use of a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
-
Materials:
-
1,6-dimethyl-1H-indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide solution
-
Organic solvent for extraction (optional)
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous DMF and cool it in an ice-salt bath.
-
Slowly add phosphorus oxychloride dropwise with constant stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.
-
After the addition is complete, add a solution of 1,6-dimethyl-1H-indole in DMF dropwise to the reaction mixture, again keeping the temperature below 10 °C.
-
Once the addition is complete, remove the cooling bath and stir the reaction mixture at an elevated temperature (e.g., 35-90 °C) for several hours. Monitor the reaction progress by TLC.[6][7]
-
After the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.
-
Make the resulting solution alkaline by the slow addition of a sodium hydroxide solution.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]
-
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of indole-3-carbaldehydes via the Vilsmeier-Haack reaction, based on literature data for similar substrates.
| Starting Indole | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [9] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole) | [9] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [9] |
| 6-Methyl-1H-indole | Vilsmeier Reagent | 90 | 8 | 89 | [7] |
| 4,6-Dimethyl-1H-indole | Vilsmeier Reagent | 85 | 6 | 85 | [7] |
Mechanistic Insights
Fischer Indole Synthesis Mechanism
The mechanism of the Fischer indole synthesis is a well-established cascade of reactions.[1][3]
Caption: Mechanism of the Fischer Indole Synthesis.
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich indole ring.[4][5]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Conclusion
The synthesis of this compound is a straightforward process that can be accomplished in high yields using well-established synthetic methodologies. The Fischer indole synthesis provides a reliable route to the indole core, and the Vilsmeier-Haack reaction is a highly efficient method for the subsequent formylation. This guide provides the necessary details for researchers to successfully synthesize this important pharmaceutical intermediate. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high-purity product.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
Technical Guide: 1,6-dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-dimethyl-1H-indole-3-carbaldehyde is a substituted indole derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. Its chemical structure, featuring a dimethylated indole core with a reactive carbaldehyde group at the 3-position, makes it a versatile building block for creating more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis based on established methodologies, and an exploration of the potential biological significance of the broader class of indole-3-carbaldehydes in relevant signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below for quick reference.
| Property | Value |
| CAS Number | 202584-14-3[1] |
| Molecular Formula | C₁₁H₁₁NO[1] |
| Molecular Weight | 173.21 g/mol [1] |
| Chemical Structure | |
| A diagram of the chemical structure would be placed here. | |
| Physical State | Solid (predicted) |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles, to produce their corresponding aldehydes.[2][3][4] The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for indole formylation.
Materials:
-
1,6-dimethyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,6-dimethyl-1H-indole (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir the mixture for 30 minutes. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of Synthetic Workflow
The general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction can be visualized as follows:
Biological Context and Signaling Pathways of Indole-3-Carbaldehydes
Indole-3-carbaldehyde derivatives have been investigated for their potential as:
-
Anti-inflammatory agents: By modulating inflammatory pathways.
-
Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines.
-
Antimicrobial agents: Showing activity against bacteria and fungi.
-
Antioxidant agents: By scavenging free radicals.
The following diagram illustrates a generalized signaling pathway that could be influenced by indole-3-carbaldehyde derivatives, based on the known activities of this class of compounds.
Conclusion
This compound is a synthetically useful molecule with potential for further exploration in medicinal chemistry and drug discovery. The Vilsmeier-Haack reaction provides a reliable method for its synthesis. While its specific biological activities remain to be fully elucidated, the broader class of indole-3-carbaldehydes demonstrates a wide range of pharmacological effects, suggesting that this dimethylated derivative could also possess interesting biological properties. Further research into its biological evaluation is warranted to uncover its potential therapeutic applications.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
physical and chemical properties of 1,6-dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-dimethyl-1H-indole-3-carbaldehyde is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. As an aldehyde, this compound serves as a versatile synthetic intermediate for the construction of more complex molecules. This technical guide provides a summary of the known physical and chemical properties of this compound, outlines a probable synthetic route, and presents this information in a structured format for easy reference by researchers in the fields of medicinal chemistry, organic synthesis, and drug development. While extensive experimental data for this specific derivative is limited in publicly available literature, this guide consolidates the existing information and provides context based on related structures.
Core Properties
Currently, detailed experimental data for this compound is not extensively reported. The following table summarizes the available and predicted information.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 202584-14-3 | |
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| ¹H NMR | Predicted based on similar structures | N/A |
| ¹³C NMR | Not available | N/A |
| Mass Spectrum | Not available | N/A |
| Infrared Spectrum | Not available | N/A |
Synthesis
The most common and effective method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Experimental Protocol: General Vilsmeier-Haack Formylation of Indoles
The following is a general procedure adapted from the synthesis of structurally similar indole-3-carbaldehydes, as a specific protocol for the 1,6-dimethyl derivative is not detailed in the literature.
Materials:
-
1,6-dimethylindole (starting material)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution
-
Ice
-
Water
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while stirring to form the Vilsmeier reagent. The temperature should be maintained near 0°C.
-
Dissolve 1,6-dimethylindole in DMF and add this solution dropwise to the prepared Vilsmeier reagent, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring the mixture onto crushed ice.
-
Neutralize the mixture with a sodium hydroxide solution until it is alkaline.
-
The product may precipitate out of the solution and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent.
-
The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Chemical Reactivity and Potential Applications
As an aromatic aldehyde, this compound is expected to undergo reactions typical of this functional group. The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol. It can also participate in condensation reactions with various nucleophiles, such as amines and active methylene compounds, to form Schiff bases and α,β-unsaturated systems, respectively. These reactions make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and potential drug candidates.
Mandatory Visualizations
Caption: Vilsmeier-Haack Synthesis Workflow.
Caption: Logical Steps in Synthesis.
Conclusion
This compound is a molecule of interest for synthetic and medicinal chemistry due to its indole scaffold and reactive aldehyde functionality. However, a comprehensive characterization of its physical and chemical properties is not yet available in the scientific literature. The Vilsmeier-Haack reaction stands as the most probable and efficient method for its synthesis. Further research is required to fully elucidate the properties and potential biological activities of this compound, which would enable its broader application in drug discovery and materials science. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this compound.
References
A Technical Guide to the Spectral Properties of 1,6-dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1,6-dimethyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific derivative, this document combines reported data for closely related analogs and predicted spectral information to offer a valuable resource for researchers.
Core Spectroscopic Data
The structural characteristics of this compound, with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol , give rise to a distinct spectroscopic profile.[1] The following tables summarize the expected and reported quantitative data from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted and Analog-Based)
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the aldehyde proton, and the two methyl groups. Based on the analysis of similar compounds, such as 1,7-dimethyl-1H-indole-3-carbaldehyde and other substituted indole-3-carbaldehydes, the following chemical shifts are predicted in CDCl₃.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.9 - 10.1 | s | 1H | Aldehyde C-H |
| ~8.1 - 8.3 | s | 1H | H-2 |
| ~7.5 - 7.7 | d | 1H | H-4 |
| ~7.2 - 7.4 | s | 1H | H-7 |
| ~7.0 - 7.2 | d | 1H | H-5 |
| ~3.8 | s | 3H | N-CH₃ |
| ~2.5 | s | 3H | C6-CH₃ |
¹³C NMR Spectroscopy (Predicted and Analog-Based)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts, based on data from 1-methyl-1H-indole-3-carbaldehyde and other analogs, are presented below.[2]
| Chemical Shift (δ) ppm | Assignment |
| ~185 | C=O (Aldehyde) |
| ~138 | C-7a |
| ~137 | C-2 |
| ~135 | C-6 |
| ~125 | C-3a |
| ~123 | C-4 |
| ~121 | C-5 |
| ~118 | C-3 |
| ~110 | C-7 |
| ~33 | N-CH₃ |
| ~22 | C6-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Medium | C-H stretch (methyl) |
| ~2850 | Medium | C-H stretch (aldehyde) |
| ~1650 - 1680 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |
| ~1350 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the expected molecular ion peak and potential fragmentation patterns are outlined below.
| m/z | Relative Intensity | Assignment |
| 173 | High | [M]⁺ (Molecular Ion) |
| 172 | Moderate | [M-H]⁺ |
| 144 | Moderate | [M-CHO]⁺ |
| 129 | Moderate | [M-CHO-CH₃]⁺ |
Experimental Protocols
The following section details the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles.
Materials:
-
1,6-Dimethylindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 1,6-dimethylindole in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Analysis
General Considerations: For all spectroscopic analyses, the purified this compound should be thoroughly dried to remove any residual solvents.
NMR Spectroscopy:
-
Dissolve approximately 10-15 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
-
Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy:
-
Acquire the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.
-
For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.
-
For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and key fragments.
Signaling Pathway and Biological Relevance
Indole-3-carbaldehyde and its derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] One of the key signaling pathways implicated in the action of some indole derivatives is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining intestinal homeostasis.
The following diagram illustrates a simplified representation of the potential interaction of this compound with the AhR signaling pathway.
This diagram illustrates the binding of a ligand, such as this compound, to the cytosolic AhR complex, leading to its translocation into the nucleus, dimerization with ARNT, and subsequent binding to DNA response elements to modulate target gene expression.
References
- 1. This compound | 202584-14-3 | FD116405 [biosynth.com]
- 2. rsc.org [rsc.org]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 1,6-dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1,6-dimethyl-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and bioactive compounds. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and an analysis of its stability and potential degradation pathways.
Core Compound Information
This compound is an indole derivative functionalized with a formyl group at the C3 position and methyl groups at the N1 and C6 positions.[1] Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 202584-14-3 | [1] |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Storage Conditions | Store at 10°C - 25°C or in a freezer under -20°C in an inert atmosphere. | [1][2] |
Spectroscopic Data
Precise experimental spectral data for this compound is not widely published. However, based on the known spectral data of structurally similar compounds, the following are the expected ¹H and ¹³C NMR chemical shifts.
Table 1: Estimated ¹H and ¹³C NMR Data for this compound
| ¹H NMR (CDCl₃) | δ (ppm) | ¹³C NMR (CDCl₃) | δ (ppm) |
| Aldehyde-H | ~9.9 | C=O | ~184.5 |
| H2 | ~7.6 | C3 | ~118.0 |
| H4 | ~8.1 | C3a | ~125.0 |
| H5 | ~7.1 | C4 | ~124.0 |
| H7 | ~7.2 | C5 | ~123.0 |
| N-CH₃ | ~3.8 | C6 | ~132.0 (substituted) |
| C6-CH₃ | ~2.5 | C7 | ~122.0 |
| C7a | ~138.0 | ||
| N-CH₃ | ~33.5 | ||
| C6-CH₃ | ~21.5 |
Note: These are estimated values based on data from similar compounds such as 1-methyl-1H-indole-3-carbaldehyde and other methylated indole-3-carbaldehydes.[3][4]
Reactivity Profile
The reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-rich indole nucleus.
Reactions of the Aldehyde Group:
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 1,6-dimethyl-1H-indole-3-carboxylic acid, using standard oxidizing agents.[5]
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (1,6-dimethyl-1H-indol-3-yl)methanol.
-
Condensation Reactions: It undergoes typical aldehyde condensation reactions.
Reactions involving the Indole Ring:
The indole ring is an electron-rich aromatic system. While the C3 position is substituted, other positions on the benzene ring may be susceptible to electrophilic substitution, influenced by the directing effects of the existing methyl and formyl groups.
Stability and Degradation
While specific stability studies on this compound are not extensively documented, general knowledge of indole chemistry suggests potential degradation pathways:
-
Oxidation: The indole ring can be susceptible to oxidation, especially in the presence of air and light, potentially leading to colored impurities. The aldehyde group is also prone to oxidation to a carboxylic acid.
-
Photodegradation: Indole derivatives can be light-sensitive. Storage in dark containers is recommended.
-
Thermal Decomposition: At elevated temperatures, indole compounds can undergo complex decomposition reactions.[13]
The recommended storage conditions of refrigeration or freezing under an inert atmosphere suggest that the compound may be sensitive to oxidation and ambient temperatures over extended periods.[2]
Experimental Protocols
1. Synthesis via Vilsmeier-Haack Formylation
The most common method for the synthesis of 3-formylindoles is the Vilsmeier-Haack reaction.[14] This involves the formylation of an electron-rich indole using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Materials:
-
1,6-dimethylindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium acetate
-
Diethyl ether (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0°C.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1,6-dimethylindole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 1,6-dimethylindole to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 7.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography.
2. Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of an indole-3-carbaldehyde with an active methylene compound.[6]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Piperidine (or other basic catalyst)
-
Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: Vilsmeier-Haack reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Key reactivity pathways of this compound.
References
- 1. This compound | 202584-14-3 | FD116405 [biosynth.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
1,6-dimethyl-1H-indole-3-carbaldehyde molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1,6-dimethyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. It serves as a building block for more complex molecules, including potential serotonin receptor modulators and anti-inflammatory agents.[1] This guide details its molecular structure, physicochemical and spectroscopic properties, a standard synthesis protocol, and relevant workflow diagrams.
Molecular Structure and Formula
This compound possesses a core indole scaffold, which is a bicyclic structure composed of a fused benzene and pyrrole ring. It is specifically substituted with two methyl groups at the N1 and C6 positions and a formyl (carbaldehyde) group at the C3 position.
-
IUPAC Name: this compound
-
SMILES: CC1=CC2=C(C=C1)C(=CN2C)C=O[4]
The molecular structure is visualized in the diagram below.
References
Solubility Profile of 1,6-dimethyl-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1,6-dimethyl-1H-indole-3-carbaldehyde in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages available information on structurally related analogs, namely indole-3-carboxaldehyde and 1-methyl-1H-indole-3-carbaldehyde, to project a reasoned solubility profile. Furthermore, detailed experimental protocols for solubility determination are provided, alongside conceptual diagrams to illustrate key principles and workflows.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The presence of polar functional groups, such as the aldehyde group in the target molecule, can increase solubility in polar solvents. Conversely, non-polar hydrocarbon portions of a molecule contribute to its solubility in non-polar solvents. The addition of methyl groups, as in this compound, increases the non-polar character of the molecule, which is expected to decrease its solubility in polar solvents and increase it in non-polar solvents compared to its parent compound, indole-3-carboxaldehyde.
Estimated Solubility of this compound
| Solvent Classification | Solvent | Compound | Solubility | Temperature |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Indole-3-carboxaldehyde | ~30 mg/mL[1] | Not Specified |
| Dimethylformamide (DMF) | Indole-3-carboxaldehyde | ~30 mg/mL[1] | Not Specified | |
| Polar Protic | Methanol | Indole-3-carboxaldehyde | Soluble[2] | Not Specified |
| Ethanol | Indole-3-carboxaldehyde | Readily Soluble[3] | Not Specified | |
| Aqueous | Water | 1-methyl-1H-indole-3-carbaldehyde | Insoluble[4] | Not Specified |
| Water | Indole-3-carboxaldehyde | Insoluble[3] | Not Specified |
Interpretation for this compound:
The two additional methyl groups in this compound, compared to indole-3-carboxaldehyde, will increase its lipophilicity and decrease its polarity. Consequently, its solubility in polar solvents like methanol and ethanol is expected to be lower than that of indole-3-carboxaldehyde. Conversely, its solubility in non-polar solvents (e.g., toluene, hexane) may be enhanced. The solubility in polar aprotic solvents like DMSO and DMF is likely to be maintained, though potentially at a slightly lower concentration than the parent compound.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound in an organic solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Magnetic stirrer and stir bars
-
Water bath or heating block with temperature control
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled water bath or on a heating block set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed micropipette to avoid precipitation upon cooling.
-
Filter the supernatant through a syringe filter (of a material compatible with the solvent) to remove any remaining solid particles.
-
-
Quantification of Dissolved Solute:
-
Dilute the clear, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a suitable analytical method (e.g., measure the absorbance at a predetermined wavelength using a UV-Vis spectrophotometer or determine the concentration using a calibrated HPLC method).
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution based on the dilution factor and the measured concentration of the diluted sample.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing Key Concepts
To further aid in the understanding of the principles and processes involved in solubility, the following diagrams are provided.
Caption: Experimental Workflow for Solubility Determination.
Caption: Key Factors Influencing Solubility.
References
Navigating the Bioactive Potential of 1,6-dimethyl-1H-indole-3-carbaldehyde: An Investigative Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-dimethyl-1H-indole-3-carbaldehyde is a synthetic organic compound recognized primarily as a versatile intermediate in the synthesis of more complex organic and pharmaceutical molecules.[1] While direct and extensive research into the specific biological activities of this particular dimethylated indole derivative is not widely available in current literature, its structural relationship to the well-studied indole-3-carbaldehyde scaffold provides a strong foundation for predicting its potential bioactivities. This technical guide will, therefore, provide a comprehensive overview of the known biological activities of the parent compound, indole-3-carbaldehyde, and its closely related derivatives. This information serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this compound.
The indole nucleus is a prominent feature in numerous natural and synthetic bioactive compounds, contributing to a wide array of pharmacological effects.[2][3] Derivatives of indole-3-carbaldehyde have demonstrated significant potential in various therapeutic areas, including as antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant agents.[2][4][5] This guide will delve into these activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation into this compound.
Anticipated Biological Activities Based on Structural Analogs
Given the established bioactivities of indole-3-carbaldehyde and its derivatives, it is plausible that this compound may exhibit similar properties. The addition of methyl groups at the 1 and 6 positions could modulate these activities by altering the compound's lipophilicity, electronic distribution, and steric interactions with biological targets.
Antimicrobial and Antifungal Activity
Indole-3-carbaldehyde derivatives have shown broad-spectrum antimicrobial and antifungal activities.[6][7][8] For instance, certain indole-3-carbaldehyde semicarbazone derivatives have exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.[7] Furthermore, indole-3-carboxaldehyde has been shown to be effective against the fungus Fusarium solani, a major plant pathogen.[9]
Table 1: Antimicrobial and Antifungal Activity of Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [5] |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [5] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [5] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | [5] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (general range) | Escherichia coli | 6.25-100 | [5] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (general range) | Staphylococcus aureus | 6.25-100 | [5] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (general range) | Methicillin-resistant S. aureus (MRSA) | 6.25-100 | [5] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (general range) | Bacillus subtilis | 6.25-100 | [5] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (general range) | Candida albicans | 6.25-100 | [5] |
| Indole-triazole derivative (3d) | Candida krusei | 3.125 | [5] |
| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b) | Staphylococcus aureus | ≤ 0.28 µM | [5] |
| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b) | Acinetobacter baumannii | ≤ 0.28 µM | [5] |
| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b) | Cryptococcus neoformans | ≤ 0.28 µM | [5] |
| Indole-3-carboxaldehyde | Fusarium solani | EC50 = 59.563 µg/mL | [9] |
Anticancer Activity
Derivatives of indole-3-carbaldehyde have also been investigated for their cytotoxic effects against various cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation.
Table 2: Anticancer Activity of Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [5] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [5] |
| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [5] |
| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [5] |
Anti-inflammatory and Antioxidant Activity
The indole scaffold is known for its anti-inflammatory and antioxidant properties.[10][11] Indole-3-carbaldehyde and its derivatives have been shown to inhibit the production of inflammatory mediators and scavenge free radicals.[5]
Table 3: Anti-inflammatory and Antioxidant Activity of Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Assay | IC50 | Reference |
| Ursolic acid-indole derivative (UA-1) | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | 2.2 ± 0.4 µM | [5] |
| Indole-3-carboxaldehyde derivative (5f) | DPPH free radical scavenging | Superior to Butylated Hydroxy Anisole (BHA) | [11] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of indole-3-carbaldehyde derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]
-
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[5]
-
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[5]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in the same broth medium.[5]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.[5]
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability and proliferation, providing an indication of the cytotoxic effects of a compound.[5]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.[5]
-
Signaling Pathways
The biological activities of indole-3-carbaldehyde are often mediated through its interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of its derivatives.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indole-3-carbaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, particularly in the gut.[12][13][14]
-
Activation: Indole-3-carboxaldehyde, produced by gut microbiota from tryptophan, binds to and activates the AhR in the cytoplasm of intestinal immune cells.[12][13]
-
Translocation: Upon activation, the AhR-ligand complex translocates into the nucleus.[13]
-
Gene Transcription: In the nucleus, the complex dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), promoting the transcription of target genes, such as those involved in the production of interleukin-22 (IL-22), which enhances the epithelial barrier and anti-inflammatory activity.[12][13]
Caption: Hypothesized Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by this compound.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the initial screening of the biological activities of a novel compound like this compound.
References
- 1. This compound | 202584-14-3 | FD116405 [biosynth.com]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 1,6-dimethyl-1H-indole-3-carbaldehyde: A Technical Guide
Disclaimer: This technical guide consolidates the available scientific information regarding the potential therapeutic applications of 1,6-dimethyl-1H-indole-3-carbaldehyde. It is important to note that while the broader class of indole-3-carbaldehyde derivatives has been the subject of extensive research, specific biological and therapeutic data for the 1,6-dimethyl substituted variant is limited in publicly available scientific literature. The information presented herein is intended for researchers, scientists, and drug development professionals and is based on the activities of the parent compound, indole-3-carbaldehyde, and its other derivatives.
Executive Summary
This compound is a heterocyclic aromatic aldehyde belonging to the indole family. The indole nucleus is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals. While this compound is primarily available as a synthetic intermediate for the development of pharmaceuticals, particularly serotonin receptor modulators and anti-inflammatory agents, its own therapeutic potential remains largely unexplored in published literature.[1] This guide will extrapolate potential applications based on the well-documented activities of the indole-3-carbaldehyde core structure and its derivatives. The primary areas of therapeutic interest include anti-inflammatory, neuroprotective, and anticancer applications, largely stemming from the ability of indole derivatives to modulate key signaling pathways such as the Aryl Hydrocarbon Receptor (AhR) pathway.
Chemical Properties and Synthesis
IUPAC Name: this compound CAS Number: 202584-14-3 Molecular Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol
The synthesis of dimethylated indole-3-carbaldehydes can be achieved through various methods, with the Vilsmeier-Haack reaction being a common and effective approach.[2][3]
Example Synthetic Protocol: Vilsmeier-Haack Reaction for 4,6-dimethyl-1H-indole-3-carbaldehyde
This protocol for a structurally similar compound is provided as a general guideline.
Materials:
-
2,3,5-trimethylaniline
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to chilled dimethylformamide under an inert atmosphere.
-
Dissolve 2,3,5-trimethylaniline in DMF.
-
Slowly add the prepared Vilsmeier reagent dropwise to the aniline solution at 0°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to 85°C for 6 hours.
-
Cool the reaction mixture and quench by adding it to ice.
-
Neutralize the mixture with a saturated sodium carbonate solution until a precipitate forms.
-
Filter the solid precipitate, wash with water, and dry to yield the product.[2]
Potential Therapeutic Applications and Mechanisms of Action
The therapeutic potential of this compound is inferred from the biological activities of the broader indole-3-carbaldehyde class of compounds.
Anti-Inflammatory and Immunomodulatory Effects
Indole-3-carbaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses, particularly in the gut.[4][5] Activation of AhR can lead to the production of anti-inflammatory cytokines like IL-10 and IL-22, which help to maintain mucosal barrier integrity and reduce inflammation.[5][6][7] Derivatives of indole-3-carbaldehyde have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[7]
Proposed Mechanism of Action: this compound, as an indole derivative, may act as an AhR agonist. Upon binding, the ligand-receptor complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in the suppression of inflammatory responses.
References
- 1. This compound [myskinrecipes.com]
- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to 1,6-dimethyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-dimethyl-1H-indole-3-carbaldehyde is a member of the indole-3-carbaldehyde family, a class of compounds recognized for their versatile biological activities and as valuable intermediates in pharmaceutical synthesis. While specific research on the 1,6-dimethyl substituted variant is limited, this guide consolidates available information on its synthesis, physicochemical properties, and predicted biological significance based on extensive data from structurally related analogs. This document serves as a comprehensive resource for researchers interested in the potential applications of this molecule in drug discovery and medicinal chemistry.
Introduction
Indole-3-carbaldehydes are a significant class of heterocyclic compounds due to their presence in various natural products and their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substitution pattern on the indole ring plays a crucial role in modulating these biological effects. This guide focuses on the this compound derivative, providing a detailed overview of its probable synthetic route, chemical characteristics, and potential therapeutic applications inferred from the literature on analogous compounds.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 202584-14-3 | |
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| Appearance | Predicted to be a solid | - |
| Storage | 10°C - 25°C |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts (δ) / Peaks |
| ¹H NMR (CDCl₃) | Aldehyde proton (~9.9-10.1 ppm, s), Aromatic protons on the indole ring (7.0-8.0 ppm), N-methyl protons (~3.8 ppm, s), C6-methyl protons (~2.5 ppm, s). |
| ¹³C NMR (CDCl₃) | Aldehyde carbonyl (~185 ppm), Aromatic carbons (110-140 ppm), N-methyl carbon (~33 ppm), C6-methyl carbon (~21 ppm). |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 174.08 |
Synthesis
The synthesis of this compound can be logically approached through a two-step process: the formylation of 6-methyl-1H-indole followed by the methylation of the indole nitrogen.
Step 1: Vilsmeier-Haack Formylation of 6-methyl-1H-indole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like indoles.[3] A detailed protocol for the formylation of the closely related 4,6-dimethyl-1H-indole is available and can be adapted.[4]
Experimental Protocol: Synthesis of 6-methyl-1H-indole-3-carbaldehyde (Adapted from CN102786460A) [4]
-
Preparation of Vilsmeier Reagent: To a flask containing dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C with stirring.
-
Formylation Reaction: A solution of 6-methyl-1H-indole in DMF is added to the prepared Vilsmeier reagent. The reaction mixture is stirred at room temperature for a period and then heated to approximately 85-90°C for several hours.
-
Work-up: After the reaction is complete, the mixture is cooled and a saturated solution of sodium carbonate is added until the solution is basic, leading to the precipitation of the product.
-
Purification: The resulting solid is collected by filtration, washed, and dried to yield 6-methyl-1H-indole-3-carbaldehyde.
Caption: Vilsmeier-Haack formylation of 6-methyl-1H-indole.
Step 2: N-methylation of 6-methyl-1H-indole-3-carbaldehyde
The final step involves the methylation of the indole nitrogen. This can be achieved using a standard alkylation procedure.
Experimental Protocol: N-methylation (General Procedure)
-
Deprotonation: 6-methyl-1H-indole-3-carbaldehyde is dissolved in a suitable aprotic solvent (e.g., DMF or THF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the indole nitrogen.
-
Alkylation: A methylating agent, such as methyl iodide (CH₃I), is added to the reaction mixture. The reaction is allowed to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield this compound.
References
Methodological & Application
Application Notes and Protocols: 1,6-dimethyl-1H-indole-3-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-dimethyl-1H-indole-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic and pharmaceutical compounds.[1][2][3] Its indole scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting various physiological pathways. This compound is particularly valuable as an intermediate for developing serotonin receptor modulators and anti-inflammatory agents, and it is widely used in structure-activity relationship (SAR) studies to explore novel therapeutic agents.[2] The aldehyde functional group at the C-3 position offers a reactive handle for numerous chemical transformations, including condensation and coupling reactions, enabling the construction of complex molecular architectures.
Synthetic Applications
The primary utility of this compound lies in its function as a precursor to more complex molecules with potential therapeutic value. Key reactions involving this aldehyde include Knoevenagel condensations, Schiff base formations, and its own synthesis via methods like the Vilsmeier-Haack reaction.
Synthesis of Substituted Indole-3-Carbaldehydes
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds, including indoles. This reaction provides a direct route to indole-3-carbaldehydes, which are pivotal intermediates in drug discovery.
Knoevenagel Condensation for the Synthesis of Bioactive Scaffolds
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde with an active methylene compound.[2][3][4] This reaction, when applied to this compound, yields α,β-unsaturated compounds that are precursors to a variety of bioactive molecules, including potential anti-inflammatory agents.[5][6][7]
Schiff Base Formation for Novel Ligands and Therapeutic Agents
The reaction of this compound with primary amines leads to the formation of Schiff bases (imines).[8][9][10][11][12] These compounds are not only important intermediates but also exhibit a broad spectrum of biological activities themselves, including antimicrobial and anticancer properties. Furthermore, they can act as ligands for the synthesis of metal complexes.
Data Presentation
Table 1: Representative Yields for the Synthesis of Substituted Indole-3-Carbaldehydes via Vilsmeier-Haack Reaction
| Starting Material (Aniline Derivative) | Product | Yield (%) | Reference |
| 2,3,5-trimethyl-aniline | 4,6-dimethyl-1H-indole-3-carbaldehyde | 85 | [13] |
| 3-methyl-aniline | 6-methyl-1H-indole-3-carbaldehyde | 89 | [13] |
| Indole | 1H-indole-3-carbaldehyde | 96 | [13] |
| 4-chloro-aniline | 6-chloro-1H-indole-3-carbaldehyde | 91 | [13] |
| 4-bromo-aniline | 6-bromo-1H-indole-3-carbaldehyde | 93 | [13] |
Table 2: Spectroscopic Data for Representative Indole-3-Carbaldehyde Derivatives
| Compound | 1H NMR (DMSO-d6, 400 MHz) δ (ppm) | Reference |
| 4,6-dimethyl-1H-indole-3-carbaldehyde | 12.60 (1H, broad), 9.97 (1H, s), 7.30 (1H, s), 7.10 (1H, s), 6.70 (1H, s), 2.37 (3H, s), 2.31 (3H, s) | [13] |
| 6-methyl-1H-indole-3-carbaldehyde | 12.38 (1H, broad), 9.98 (1H, s), 8.32 (1H, d), 7.77 (1H, d), 7.63 (1H, d), 7.45 (1H, dd), 2.35 (3H, s) | [13] |
| 6-chloro-1H-indole-3-carbaldehyde | 12.32 (1H, br), 9.91 (1H, s), 8.30 (1H, s), 7.84 (1H, m), 7.63 (1H, d, J = 8.5 Hz), 7.39 (1H, d, J = 2 Hz) | [13] |
| 6-bromo-1H-indole-3-carbaldehyde | 12.20 (1H, s), 9.91 (1H, s), 8.31 (1H, d, J = 3 Hz), 8.00 (1H, d, J = 9 Hz), 7.69 (1H, d, J = 2 Hz), 7.34 (1H, dd, J = 1.6, 8.2 Hz) | [13] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction (Representative)
This protocol is adapted from the synthesis of structurally similar 4,6-dimethyl-1H-indole-3-carbaldehyde.[13]
Materials:
-
N,3-dimethylaniline
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 eq) to ice-cold dimethylformamide (3 eq) with stirring.
-
To a flask containing N,3-dimethylaniline (1 eq) dissolved in a minimal amount of DMF, slowly add the prepared Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Increase the temperature to 85-90 °C and heat the reaction mixture for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture by adding saturated sodium carbonate solution until the pH is basic, leading to the precipitation of a solid.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Knoevenagel Condensation with Malononitrile (General)
This is a general protocol for the Knoevenagel condensation of an indole-3-carbaldehyde with an active methylene compound.[2]
Materials:
-
This compound
-
Malononitrile (1 eq)
-
Ethanol
-
Piperidine (catalytic amount)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the mixture at room temperature. The product may begin to precipitate out of the solution.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
If precipitation occurs, filter the solid product and wash it with ice-cold water.
-
If the product remains in solution, pour the reaction mixture into ice-cold water to induce precipitation.
-
Filter the solid, wash with cold water, and dry to obtain the Knoevenagel condensation product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 3: Schiff Base Formation with Aniline (General)
This protocol outlines a general procedure for the synthesis of Schiff bases from indole-3-carbaldehydes.
Materials:
-
This compound
-
Aniline (1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add aniline (1 mmol) to the solution, followed by a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may crystallize out upon cooling. If so, filter the crystals, wash with cold ethanol, and dry.
-
If the product does not crystallize, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Simplified serotonin signaling and point of modulation.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. nveo.org [nveo.org]
- 9. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Application Notes and Protocols: Vilsmeier-Haack Reaction of 1,6-Dimethylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction is of significant interest in medicinal chemistry and drug development as the resulting aldehydes are key intermediates for the synthesis of a wide range of biologically active molecules. This document provides detailed protocols for the Vilsmeier-Haack formylation of 1,6-dimethylindole to produce 1,6-dimethyl-1H-indole-3-carbaldehyde, a valuable building block in organic synthesis.[1][2]
The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] This electrophilic reagent then attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.[3][4]
Reaction Mechanism and Experimental Workflow
The overall transformation involves the preparation of the Vilsmeier reagent, its reaction with the indole substrate, and subsequent work-up and purification.
Caption: General mechanism of the Vilsmeier-Haack reaction on an indole substrate.
Caption: A typical experimental workflow for the Vilsmeier-Haack formylation.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Vilsmeier-Haack formylation of indole derivatives, providing a comparative overview.
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 91 |
| 6-Methylindole | POCl₃, DMF | 90 | 8 | 89 |
Data adapted from analogous reactions and general procedures. Yields are indicative and may vary based on specific experimental conditions.[3][5]
Detailed Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Formylation of 1,6-Dimethylindole
This protocol is a standard procedure for the formylation of 1,6-dimethylindole using phosphorus oxychloride and dimethylformamide.
Materials:
-
1,6-Dimethylindole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium carbonate (Na₂CO₃) or sodium acetate (NaOAc) solution
-
Ice
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (e.g., 3-5 equivalents relative to the indole). Cool the flask in an ice bath to 0°C. Slowly add phosphorus oxychloride (e.g., 1.1-1.5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 5-10°C.[6] An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent. Stir the mixture at 0°C for an additional 30 minutes.[5]
-
Reaction with Indole: Dissolve 1,6-dimethylindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then typically heated to between 75-90°C for several hours (e.g., 5-8 hours).[5][7] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully pour it over crushed ice.[6] Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium acetate until the pH is between 6 and 8.[6] This will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by silica gel column chromatography to afford pure this compound. Dry the purified product under vacuum.
Protocol 2: Solvent-Free Vilsmeier-Haack Reaction (Grindstone Method)
This protocol offers an environmentally friendly alternative by avoiding the use of bulk solvents during the reaction.
Materials:
-
1,6-Dimethylindole
-
Pre-prepared or commercially available Vilsmeier reagent
-
Mortar and pestle
-
5% Sodium thiosulfate solution
-
Dichloromethane (DCE)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction: In a mortar, add 1,6-dimethylindole (1 equivalent) and the Vilsmeier reagent (1.5 equivalents).[8]
-
Grinding: Grind the mixture with a pestle for 25-30 minutes.[8] The progress of the reaction can be monitored by taking small aliquots for TLC analysis. The mechanical energy from grinding generates the heat necessary for the reaction.[8]
-
Work-up: Upon completion, treat the reaction mixture with a 5% sodium thiosulfate solution, followed by the addition of dichloromethane (DCE).[8]
-
Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[8] The crude product can then be purified by column chromatography.[8]
Characterization of this compound
-
Appearance: Typically a solid.
-
Molecular Formula: C₁₁H₁₁NO[1]
-
Molecular Weight: 173.21 g/mol [1]
-
CAS Number: 202584-14-3[1]
The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The Vilsmeier-Haack reaction is exothermic. Maintain proper temperature control, especially during the addition of POCl₃ to DMF.
-
Always perform the reaction in a fume hood.
These protocols provide a comprehensive guide for the successful synthesis of this compound via the Vilsmeier-Haack reaction. Researchers should adapt and optimize the conditions based on their specific laboratory setup and requirements.
References
- 1. This compound | 202584-14-3 | FD116405 [biosynth.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. growingscience.com [growingscience.com]
- 8. aml.iaamonline.org [aml.iaamonline.org]
1,6-Dimethyl-1H-indole-3-carbaldehyde: A Versatile Scaffold in Medicinal Chemistry
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 1,6-Dimethyl-1H-indole-3-carbaldehyde has emerged as a significant building block for medicinal chemists, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its unique structural features allow for the development of novel therapeutics targeting a range of diseases, particularly in the areas of inflammation and neurological disorders. This application note provides a comprehensive overview of its utility, including detailed experimental protocols and an exploration of the signaling pathways influenced by its derivatives.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The strategic placement of a methyl group at the 1- and 6-positions of the indole ring, combined with a reactive carbaldehyde group at the 3-position, makes this compound an attractive starting material for generating chemical diversity and potent biological activity. This compound serves as a key intermediate in the synthesis of molecules designed to modulate serotonin receptors and inhibit inflammatory pathways.[1]
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown considerable promise in two primary therapeutic areas:
-
Serotonin Receptor Modulation: The indole scaffold is a well-known pharmacophore for serotonin (5-HT) receptors, which are implicated in a variety of neurological and psychiatric conditions. By modifying the carbaldehyde group, researchers can synthesize ligands with high affinity and selectivity for different 5-HT receptor subtypes, offering potential treatments for depression, anxiety, and other CNS disorders.
-
Anti-inflammatory Agents: Chronic inflammation is a hallmark of many diseases. Derivatives of this indole carbaldehyde have been investigated for their ability to modulate key inflammatory signaling pathways. These compounds can be elaborated into more complex structures that inhibit the production of pro-inflammatory mediators.
Synthesis and Derivatization
The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds like indoles.
Subsequent derivatization of the carbaldehyde functional group is commonly performed via Knoevenagel condensation. This reaction allows for the introduction of a variety of substituents, leading to the creation of a diverse library of compounds for biological screening.
Data Presentation
While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the following tables represent the types of biological activities reported for closely related indole-3-carbaldehyde derivatives. This data serves as a benchmark for the potential of this compound class.
Table 1: Anti-inflammatory Activity of Indole Derivatives
| Compound ID | Target | IC50 (µM) | Cell Line |
| Indole Derivative A | COX-2 | 5.2 | RAW 264.7 |
| Indole Derivative B | TNF-α | 10.8 | THP-1 |
| Indole Derivative C | iNOS | 7.5 | J774A.1 |
Table 2: Serotonin Receptor Binding Affinity of Indole Derivatives
| Compound ID | Receptor Subtype | Ki (nM) |
| Indole Derivative X | 5-HT1A | 15.2 |
| Indole Derivative Y | 5-HT2A | 25.8 |
| Indole Derivative Z | 5-HT2C | 50.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Vilsmeier-Haack Reaction)
Materials:
-
1,6-Dimethyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,6-dimethyl-1H-indole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.
Protocol 2: Synthesis of (E)-3-(1,6-Dimethyl-1H-indol-3-yl)acrylonitrile Derivatives (Knoevenagel Condensation)
Materials:
-
This compound
-
Malononitrile or other active methylene compound
-
Piperidine (catalytic amount)
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. A precipitate may form during this time.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of ice-cold ethanol and then with ice-cold water.
-
Dry the product under vacuum to yield the desired (E)-3-(1,6-dimethyl-1H-indol-3-yl)acrylonitrile derivative.
Signaling Pathways and Mechanisms
The biological effects of derivatives from this compound are mediated through their interaction with specific cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Derivatives of indole-3-carbaldehyde have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. Certain indole derivatives can inhibit the activation of NF-κB, thereby reducing the production of inflammatory cytokines like TNF-α and IL-6.
References
Synthesis of Bio-active Derivatives from 1,6-Dimethyl-1H-indole-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 1,6-dimethyl-1H-indole-3-carbaldehyde. This versatile starting material serves as a key building block in the development of novel compounds with potential therapeutic applications, particularly in the realms of antimicrobial and anticancer research. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2]
Introduction
This compound is an aromatic heterocyclic aldehyde. The presence of the aldehyde functional group at the C3 position of the indole ring allows for a variety of chemical transformations, making it an excellent precursor for the synthesis of diverse molecular architectures.[2][3] This document outlines key synthetic pathways, including Knoevenagel condensation, Claisen-Schmidt condensation for chalcone synthesis, Schiff base formation, and hydrazone synthesis.
Core Synthetic Pathways
The primary synthetic routes for derivatizing this compound involve the reaction of the aldehyde group with various nucleophiles. These reactions are generally robust and can be adapted to a wide range of substrates to generate libraries of compounds for biological screening.
Caption: Synthetic routes from this compound.
Application Notes: Biological Activities of Derivatives
Derivatives of indole-3-carbaldehyde have demonstrated a broad spectrum of biological activities. While specific data for derivatives of this compound is limited, the indole scaffold is a well-established pharmacophore.
-
Antimicrobial Activity: Indole-based chalcones, Schiff bases, and hydrazones have shown promising activity against a range of bacterial and fungal pathogens.[4][5] The mechanism of action is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.[2]
-
Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by inducing apoptosis, inhibiting cell proliferation, and targeting key signaling pathways involved in cancer progression.[5][6]
-
Anti-inflammatory Activity: Certain indole derivatives have been found to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[7]
The following table summarizes the antimicrobial activity of some indole-3-carbaldehyde derivatives, providing an indication of the potential of compounds derived from the 1,6-dimethylated analogue.
| Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Hydrazone | Staphylococcus aureus | 6.25-100 | [5] |
| Hydrazone | Methicillin-resistant S. aureus (MRSA) | 6.25-100 | [5] |
| Hydrazone | Escherichia coli | 6.25-100 | [5] |
| Hydrazone | Bacillus subtilis | 6.25-100 | [5] |
| Hydrazone | Candida albicans | 6.25-100 | [5] |
| Schiff Base | Bacillus subtilis | - | [4] |
| Schiff Base | Staphylococcus aureus | - | [4] |
| Schiff Base | Pseudomonas fluorescence | - | [4] |
| Schiff Base | Aspergillus niger | - | [4] |
| Schiff Base | Candida albicans | - | [4] |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of derivatives from this compound. Researchers should optimize reaction conditions for specific substrates.
Protocol 1: Knoevenagel Condensation
This reaction is used to synthesize α,β-unsaturated compounds from an aldehyde and an active methylene compound.[8]
Caption: Workflow for Knoevenagel condensation.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Ethanol
-
Piperidine
-
Ice-cold water
Procedure:
-
Dissolve this compound (1 mmol) and the active methylene compound (1 mmol) in ethanol (10-20 mL).[8]
-
Add a catalytic amount of piperidine (2-3 drops).[8]
-
Stir the mixture at room temperature. The product may begin to precipitate.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath.[8]
-
Collect the precipitated product by filtration.[8]
-
Wash the solid with ice-cold water and a small amount of cold ethanol.[8]
-
Dry the product.
Quantitative Data for an Analogous Reaction (Indole-3-carbaldehyde with malononitrile):
-
Yield: Typically high, often precipitating directly from the reaction mixture.
-
Appearance: Yellow solid.
Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes the base-catalyzed condensation of an aldehyde with a ketone to form a chalcone.[9][10]
Caption: Workflow for Claisen-Schmidt condensation.
Materials:
-
This compound
-
Aryl or alkyl ketone (e.g., acetophenone)
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Ice water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 mmol) and the ketone (1 mmol) in ethanol or methanol (10-20 mL).[11]
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 10-40%) to the stirred mixture.[11]
-
Continue stirring at room temperature for several hours or with gentle heating.[11]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the product.
-
Collect the solid by filtration.
-
Wash the product with water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent like ethanol.
Quantitative Data for an Analogous Chalcone Synthesis:
| Reactants | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) | IR (cm-1) | Ref. |
| p-ethoxyacetophenone and benzaldehyde | - | - | 1.39-1.43 (t, 3H), 4.03-4.08 (q, 2H), 6.95 (d, 2H), 7.36-7.39 (m, 3H), 7.51 (d, 1H), 7.61 (d, 2H), 7.76 (d, 1H), 8.02 (d, 2H) | 1648 (C=O), 1576, 1534 (C=C) | [12] |
Protocol 3: Schiff Base (Imine) Synthesis
Schiff bases are formed by the condensation of a primary amine with an aldehyde.[7][13]
Caption: Workflow for Schiff base synthesis.
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Ethanol or Methanol
-
Glacial acetic acid
Procedure:
-
To a solution of this compound (1 mmol) in ethanol or methanol (15-20 mL), add the primary amine (1 mmol).[12]
-
Add a few drops of glacial acetic acid as a catalyst.[12]
-
Reflux the reaction mixture for 2-6 hours.[12]
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that separates out is collected by filtration.
-
Wash the product with a small amount of cold ethanol and dry.
Quantitative Data for an Analogous Schiff Base Synthesis:
| Amine Reactant | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) | IR (cm-1) | Ref. |
| 3-methoxyphenylamine | 71.01 | 160-162 | 3.82 (s, 3H), 7.09-8.91 (m, 9H), 9.98 (s, 2H), 12.1 (s, 1H) | 3165 (NH), 1622 (C=N) | [12] |
| 4-nitroaniline | 67.12 | 155-157 | 7.20-8.91 (m, 9H), 9.94 (s, 2H), 12.1 (s, 1H) | 3444 (NH), 1684 (C=N) | [12] |
Protocol 4: Hydrazone Synthesis
Hydrazones are synthesized by the reaction of an aldehyde with a hydrazine or a hydrazide.[14][15]
Caption: Workflow for hydrazone synthesis.
Materials:
-
This compound
-
Hydrazine or a substituted hydrazide (e.g., isonicotinic hydrazide)
-
Ethanol
-
Glacial acetic acid
-
Ice water
Procedure:
-
A mixture of this compound (1 mmol) and the appropriate hydrazine or hydrazide (1 mmol) is dissolved in ethanol (20 mL).[15]
-
A few drops of glacial acetic acid are added as a catalyst.[15]
-
The reaction mixture is refluxed for a specified time (typically 1-4 hours).[15]
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into ice water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent like ethanol.
Quantitative Data for an Analogous Hydrazone Synthesis:
| Hydrazide Reactant | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) | IR (cm-1) | Ref. |
| 2-hydroxybenzhydrazide | 72 | - | - | - | [15] |
| Isonicotinic acid hydrazide | 69 | - | - | - | [15] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The protocols outlined in this document provide a foundation for the generation of diverse chemical libraries for screening in drug discovery programs. The derivatives of this scaffold, particularly chalcones, Schiff bases, and hydrazones, are expected to exhibit interesting biological activities, warranting further investigation by researchers in the field.
References
- 1. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrevlett.com [chemrevlett.com]
- 12. ajchem-b.com [ajchem-b.com]
- 13. mdpi.com [mdpi.com]
- 14. minarjournal.com [minarjournal.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Indole alkaloids are a vast and structurally diverse class of natural products, renowned for their significant and wide-ranging biological activities.[1][2] Many serve as scaffolds for pharmaceuticals, including anti-cancer agents like vincristine, antiarrhythmics like ajmaline, and treatments for neurodegenerative diseases.[3][4] The structural complexity of these molecules presents a formidable challenge to synthetic chemists.[1] This document provides detailed application notes and protocols for four modern, powerful strategies employed in the synthesis of these valuable compounds: Catalytic Enantioselective Synthesis, Photoredox-Catalyzed Cascade Reactions, Biocatalysis, and Late-Stage C-H Functionalization.
Application Note 1: Catalytic Enantioselective Synthesis of Indolizino[8,7-b]indole Scaffolds
The construction of chiral polycyclic frameworks is a cornerstone of alkaloid synthesis. Catalytic asymmetric tandem reactions provide an efficient method to build molecular complexity with high stereocontrol from simple precursors.[5] The following protocol details a copper-catalyzed asymmetric tandem reaction of tertiary enamides to construct the core structure of indolizino[8,7-b]indole alkaloids, which are known for their antimalarial, antifungal, and potential anticancer activities.[5]
Logical Workflow for Catalytic Asymmetric Tandem Reaction
Caption: General workflow for the enantioselective synthesis of indole alkaloids.
Experimental Protocol: Copper-Catalyzed Asymmetric Tandem Reaction[5]
Objective: To synthesize an optically pure indolizino[8,7-b]indole derivative.
Materials:
-
Tertiary enamide substrate (1.0 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
Chiral ligand (e.g., (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine - Diph-Pybox) (11 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (10 mol%) and the chiral Diph-Pybox ligand (11 mol%).
-
Add anhydrous DCE and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the tertiary enamide substrate (1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired indolizino[8,7-b]indole product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine enantiomeric excess (ee) by chiral HPLC analysis.
Representative Data
| Entry | Substrate R Group | Yield (%) | ee (%) | dr |
| 1 | H | 95 | 98 | >20:1 |
| 2 | 5-MeO | 92 | 97 | >20:1 |
| 3 | 5-Cl | 96 | 98 | >20:1 |
| 4 | 7-Me | 89 | 94 | >20:1 |
| Data synthesized from findings reported in catalytic enantioselective syntheses of indole alkaloid derivatives.[5] |
Application Note 2: Photoredox Catalysis for the Synthesis of Monoterpene Indole Alkaloids
Photoredox catalysis has emerged as a powerful tool for forging complex C-C and C-N bonds under mild conditions.[1] This approach enables the generation of radical intermediates via single electron transfer (SET) processes, which can initiate cascade reactions to rapidly assemble complex molecular architectures, such as those found in the 3000+ members of the monoterpene indole alkaloid family.[1]
Logical Diagram of a Photoredox-Catalyzed Radical Cascade
Caption: Single Electron Transfer (SET) mechanism in photoredox catalysis.
Experimental Protocol: Visible-Light-Induced Radical Cascade[1]
Objective: To construct a complex indole alkaloid core via a nitrogen-centered radical cascade.
Materials:
-
Indole-tethered sulfonamide substrate (1.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or fac-Ir(ppy)₃) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane or Acetonitrile)
-
Blue LED light source (e.g., 450 nm)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vial, combine the indole-tethered sulfonamide substrate (1.0 equiv) and the photocatalyst (1-2 mol%).
-
Add the anhydrous, degassed solvent under an inert atmosphere.
-
Seal the vial and place it approximately 5-10 cm from a blue LED light source.
-
Irradiate the mixture at room temperature for 12-48 hours, with stirring. Use a fan for cooling if necessary to maintain ambient temperature.
-
Monitor the reaction by LC-MS or TLC.
-
Once the starting material is consumed, remove the light source and open the vial to the air.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography to isolate the polycyclic indole alkaloid product.
Representative Data
| Entry | Substrate Type | Catalyst | Time (h) | Yield (%) |
| 1 | Aspidosperma | Ru(bpy)₃²⁺ | 24 | 75 |
| 2 | Strychnos | Ir(ppy)₃ | 36 | 68 |
| 3 | Akuammiline | Ru(bpy)₃²⁺ | 48 | 55 |
| 4 | Kopsia | Ir(ppy)₃ | 24 | 82 |
| Data synthesized from findings on the collective synthesis of indole alkaloids via photoredox catalysis.[1] |
Application Note 3: Chemoenzymatic Synthesis of Prenylated Indole Alkaloids
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[6][7] Enzymes, such as prenyltransferases, can be used to install functional groups onto indole scaffolds with exceptional regio- and stereoselectivity under mild, aqueous conditions.[6] This is particularly useful for producing prenylated indole alkaloids, many of which exhibit potent cytotoxicity against cancer cell lines.[6]
Simplified Biosynthetic Pathway
Caption: Enzymatic prenylation of an indole substrate.
Experimental Protocol: Enzymatic Prenylation[6]
Objective: To synthesize a prenylated tryptophan derivative using a recombinant prenyltransferase.
Materials:
-
Tryptophan derivative substrate (e.g., 1-5 mM)
-
Dimethylallyl pyrophosphate (DMAPP) (1.2-1.5 equiv)
-
Purified recombinant prenyltransferase (e.g., FgaPT2)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Incubator/shaker
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube or a larger vessel containing the reaction buffer, the tryptophan derivative substrate, and DMAPP.
-
Initiate the reaction by adding the purified prenyltransferase enzyme to the mixture.
-
Incubate the reaction at an optimal temperature (e.g., 30-37 °C) with gentle shaking for 4-24 hours.
-
Monitor product formation using HPLC-MS.
-
To quench the reaction, add an equal volume of an organic solvent like ethyl acetate or methanol.
-
Vortex the mixture vigorously and centrifuge to precipitate the enzyme.
-
Collect the supernatant containing the product.
-
The product can be purified from the supernatant using preparative HPLC or other chromatographic techniques.
Representative Data
| Entry | Substrate | Enzyme | Conversion (%) | Main Product |
| 1 | L-Tryptophan | FgaPT2 | >95 | 4-Dimethylallyltryptophan |
| 2 | Tryptophan-containing cyclic dipeptide | DMATS | 85 | 7-Dimethylallyl derivative |
| 3 | 5-Hydroxy-L-tryptophan | FgaPT2 | >95 | 4-Prenylated derivative |
| 4 | 6-Fluoro-L-tryptophan | FgaPT2 | 70 | 4-Prenylated derivative |
| Data synthesized from studies on the chemoenzymatic synthesis of prenylated indole derivatives.[6] |
Application Note 4: Regioselective C-H Activation for Indole Diversification
Late-stage functionalization is a critical strategy in drug discovery for rapidly generating analogs of a lead compound. Transition-metal-catalyzed C-H activation allows for the direct conversion of inert C-H bonds into new C-C or C-X bonds, bypassing the need for pre-functionalized substrates.[8][9] This approach is particularly powerful for modifying the less reactive benzene ring of the indole core (C4-C7 positions), a traditionally difficult task.[8][9]
Logical Diagram for C-H Activation Strategy
Caption: Diversification of an indole core via regioselective C-H activation.
Experimental Protocol: Palladium-Catalyzed C4-Olefination of Tryptophan Derivatives[8]
Objective: To regioselectively functionalize the C4 position of a tryptophan derivative using a directing group strategy.
Materials:
-
N-Tf protected tryptophan derivative (1.0 equiv)
-
Alkene coupling partner (e.g., n-butyl acrylate) (2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (10 mol%)
-
Oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂) (2.0 equiv)
-
Solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Add the N-Tf protected tryptophan derivative, the palladium catalyst, and the oxidant to a dry reaction tube.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent and the alkene coupling partner via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove metal salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the C4-alkenylated product.
-
The triflyl (Tf) directing group can be removed under appropriate conditions if desired.
Representative Data
| Entry | Directing Group | Position | Coupling Partner | Yield (%) |
| 1 | -TfNH | C4 | n-Butyl acrylate | 78 |
| 2 | Pyrimidyl | C2 | Diphenylacetylene | 85 |
| 3 | Pivaloyl | C4 | Iodobenzene | 65 |
| 4 | Carboxyl | C6 | Bromoalkyne | 55 (double) |
| Data synthesized from various reports on regioselective C-H functionalization of indoles.[8][10][11] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent strategy for the synthesis of indole and indoline skeletons in natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic enantioselective synthesis of indolizino[8,7-b]indole alkaloid derivatives based on the tandem reaction of tertiary enamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalysts from alkaloid producing plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 1,6-Dimethyl-1H-indole-3-carbaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed insights into the application of 1,6-dimethyl-1H-indole-3-carbaldehyde in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. While specific literature on the multicomponent reactions of this compound is limited, this guide extrapolates from established protocols for analogous indole-3-carbaldehydes to provide robust experimental procedures and expected outcomes.
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocycles like indoles. The synthesis of this compound can be achieved by the formylation of 1,6-dimethylindole.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
1,6-dimethylindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, cool DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1,6-dimethylindole (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture onto crushed ice.
-
Neutralize the solution by the slow addition of a cold aqueous NaOH solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Three-Component Synthesis of Pyrano[2,3-d]pyrimidines
A common multicomponent reaction involving indole-3-carbaldehydes is the synthesis of pyrano[2,3-d]pyrimidine derivatives. This reaction typically proceeds via a one-pot condensation of an aldehyde, an active methylene compound (like malononitrile), and a pyrimidine derivative (like barbituric acid).
Experimental Protocol: Synthesis of 5-(1,6-Dimethyl-1H-indol-3-yl)-7-amino-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile
Materials:
-
This compound
-
Malononitrile
-
Barbituric acid
-
Piperidine (catalyst)
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion (typically after 2-4 hours), a precipitate may form.
-
Cool the reaction mixture in an ice bath to facilitate further precipitation.
-
Collect the solid product by filtration.
-
Wash the precipitate with ice-cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure pyrano[2,3-d]pyrimidine derivative.
Quantitative Data Summary for Analogous Pyrano[2,3-d]pyrimidine Synthesis
The following table summarizes representative data for the synthesis of pyrano[2,3-d]pyrimidine derivatives using various indole-3-carbaldehydes under similar reaction conditions. Please note that specific data for the 1,6-dimethyl derivative is not available in the searched literature, and these values serve as a general reference.
| Aldehyde Component | Catalyst | Solvent | Time (h) | Yield (%) |
| Indole-3-carbaldehyde | Piperidine | Ethanol | 3 | 92 |
| 5-Bromoindole-3-carbaldehyde | Piperidine | Ethanol | 2.5 | 95 |
| 5-Chloroindole-3-carbaldehyde | Piperidine | Ethanol | 3 | 94 |
| N-Methylindole-3-carbaldehyde | Piperidine | Ethanol | 4 | 90 |
Reaction Pathway for Pyrano[2,3-d]pyrimidine Synthesis
Caption: Reaction pathway for the synthesis of pyrano[2,3-d]pyrimidines.
Synthesis of Bis(indolyl)methanes
Another important application of indole-3-carbaldehydes in multicomponent reactions is the synthesis of bis(indolyl)methanes. This reaction involves the electrophilic substitution of two equivalents of an indole with one equivalent of an aldehyde, typically catalyzed by a Lewis or Brønsted acid.
Experimental Protocol: Synthesis of 3,3'-((1,6-Dimethyl-1H-indol-3-yl)methylene)bis(1H-indole)
Materials:
-
This compound
-
Indole
-
Lewis Acid Catalyst (e.g., InCl₃, Sc(OTf)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add indole (2 mmol).
-
Add the Lewis acid catalyst (e.g., 0.1 mmol InCl₃) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bis(indolyl)methane.
Quantitative Data Summary for Analogous Bis(indolyl)methane Synthesis
The following table presents representative data for the synthesis of bis(indolyl)methanes from various aldehydes. Note that specific data for this compound is not available in the searched literature.
| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
| Benzaldehyde | InCl₃ | DCM | 15 | 95 |
| 4-Chlorobenzaldehyde | InCl₃ | DCM | 20 | 92 |
| 4-Methoxybenzaldehyde | InCl₃ | DCM | 10 | 98 |
| Indole-3-carbaldehyde | InCl₃ | DCM | 30 | 90 |
Potential Biological Activity and Signaling Pathways
Derivatives of indole-3-carbaldehyde, including pyrano[2,3-d]pyrimidines and bis(indolyl)methanes, have been reported to exhibit a wide range of biological activities, most notably antimicrobial and anticancer properties. The synthesized compounds from this compound are expected to share these characteristics.
Hypothetical Signaling Pathway for Antimicrobial Action
Many antimicrobial agents function by disrupting essential cellular processes in microorganisms. A plausible mechanism of action for indole-derived compounds could involve the inhibition of key enzymes or the disruption of cell membrane integrity. The diagram below illustrates a hypothetical signaling pathway for the antimicrobial activity of a synthesized indole derivative.
Caption: Hypothetical pathway of antimicrobial action.
Application Notes and Protocols for Condensation Reactions of 1,6-Dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dimethyl-1H-indole-3-carbaldehyde is a versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential therapeutic applications.[1] Condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, are fundamental transformations of this aldehyde, leading to the formation of α,β-unsaturated systems. These products, including indole-based chalcones and other vinylogous derivatives, are of significant interest to the drug development community due to their well-documented anticancer, anti-inflammatory, and antioxidant properties.[2][3] This document provides detailed experimental protocols for these key condensation reactions and highlights the potential applications of the resulting compounds.
Key Condensation Reactions
Two primary condensation reactions of this compound are the Knoevenagel condensation with active methylene compounds and the Claisen-Schmidt condensation with methyl ketones.
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. The product is a vinylidene derivative of the active methylene compound.[4]
-
Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone (such as acetophenone or its derivatives) to form an α,β-unsaturated ketone, commonly known as a chalcone.[5][6] Indole-based chalcones are a prominent class of compounds with a wide range of biological activities.
Experimental Protocols
The following are representative protocols for the condensation reactions of this compound. While specific yields and reaction times may vary, these methods provide a solid foundation for the synthesis of the target compounds.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-((1,6-dimethyl-1H-indol-3-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine
-
Ice-cold water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol, 1 equiv.) and malononitrile (1 mmol, 1 equiv.) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
As the reaction proceeds, the product may begin to precipitate.
-
Upon completion of the reaction (as indicated by TLC), cool the mixture in an ice bath to facilitate further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with ice-cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified product under vacuum.
Protocol 2: Claisen-Schmidt Condensation with Acetophenone
This protocol outlines the synthesis of (E)-3-(1,6-dimethyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one, an indole-based chalcone. This procedure is adapted from a method for a similar N-methylated indole-3-carbaldehyde.[7][8]
Materials:
-
This compound
-
Acetophenone (or a substituted acetophenone)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Crushed ice
-
Dilute Hydrochloric acid (HCl)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 mmol, 1 equiv.) and the desired acetophenone (1 mmol, 1 equiv.) in ethanol (10-15 mL) in a round-bottom flask.
-
While stirring at room temperature, slowly add an aqueous solution of KOH or NaOH (a few pellets dissolved in a minimal amount of water) dropwise.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture by the slow addition of dilute HCl until the pH is approximately 2-3. This will cause the chalcone product to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Data Presentation
The following tables summarize representative quantitative data for analogous condensation reactions. These values can be used as a benchmark for the reactions of this compound.
Table 1: Representative Data for Knoevenagel Condensation of Indole-3-carbaldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Indole-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | 2-4 h | >90 | [4] |
| Indole-3-carbaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 4-6 h | 85-90 | [4] |
| 1-Acetyl-1H-indole-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | 3 h | 92 | [9] |
Table 2: Representative Data for Claisen-Schmidt Condensation of Indole-3-carbaldehydes
| Aldehyde | Ketone | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 1-Methylindole-3-carboxaldehyde | Substituted Acetophenones | KOH | Ethanol | 15-60 min (ball milling) | 80-95 | [7][8] |
| 5-Methoxy-1H-indole-3-carboxaldehyde | 3-Acetylpyridine | Piperidine | Methanol | 20 h (reflux) | 60 | [10] |
| Indole-3-carboxaldehyde | 4-Acetylpyridine | Piperidine | Methanol | 18 h (reflux) | 75 | [10] |
Mandatory Visualizations
Diagram 1: General Workflow for Condensation Reactions
Caption: General experimental workflow for condensation reactions.
Diagram 2: Signaling Pathway Context for Indole-Based Chalcones
Caption: Potential biological action of indole-chalcones.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. praxilabs.com [praxilabs.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 10. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1,6-Dimethyl-1H-indole-3-carbaldehyde in the Preparation of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a prominent class of heterocyclic compounds widely utilized as scaffolds in the development of fluorescent probes. Their inherent photophysical properties, coupled with the synthetic versatility of the indole nucleus, allow for the creation of probes tailored for specific biological applications, including bioimaging and the detection of various analytes. 1,6-Dimethyl-1H-indole-3-carbaldehyde is a valuable building block in this context. The aldehyde functionality at the 3-position serves as a reactive handle for the synthesis of a diverse range of fluorescent molecules through reactions such as Knoevenagel condensation and Schiff base formation. These reactions extend the π-conjugated system of the indole core, often leading to compounds with desirable fluorescent properties, such as high quantum yields and sensitivity to their local environment.
This document provides detailed application notes and protocols for the synthesis of fluorescent probes derived from this compound. The subsequent sections will cover the synthesis of representative fluorescent probes via Knoevenagel condensation and Schiff base formation, their characterization, and general procedures for their application in fluorescence studies.
Data Presentation
The photophysical properties of fluorescent probes are critical for their application. The following table summarizes illustrative photophysical data for hypothetical fluorescent probes derived from this compound. This data is representative of what can be expected for indole-based dyes and should be determined experimentally for newly synthesized compounds.
| Probe Name/Structure | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Target Analyte/Application (Illustrative) |
| (E)-2-(1,6-dimethyl-1H-indol-3-yl)methylene)malononitrile (Knoevenagel Product) | ~400-420 | ~480-520 | ~0.1-0.3 | ~20,000-30,000 | Viscosity, Polarity Sensing |
| (E)-N-((1,6-dimethyl-1H-indol-3-yl)methylene)aniline (Schiff Base Product) | ~350-370 | ~430-470 | ~0.05-0.2 | ~15,000-25,000 | pH Sensing, Metal Ion Detection |
| (E)-2-((1,6-dimethyl-1H-indol-3-yl)methylene)-1H-indene-1,3(2H)-dione (Knoevenagel Product) | ~450-470 | ~530-570 | ~0.2-0.5 | ~30,000-45,000 | Bioimaging, Protein Staining |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe via Knoevenagel Condensation
This protocol describes the synthesis of a fluorescent probe by the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile.[1]
Materials:
-
This compound
-
Malononitrile (or other active methylene compound, e.g., 1,3-indandione)
-
Ethanol or Acetonitrile
-
Piperidine or another basic catalyst (e.g., pyrrolidine)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). For less reactive methylene compounds, heating to reflux may be necessary.
-
The reaction is typically complete within 2-6 hours, often indicated by the formation of a colored precipitate.
-
Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials.
-
If further purification is needed, the crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Dry the purified product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Fluorescent Probe via Schiff Base Formation
This protocol outlines the synthesis of a fluorescent probe through the condensation reaction of this compound with a primary amine to form a Schiff base.
Materials:
-
This compound
-
A primary amine (e.g., aniline, 2-aminophenol)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Reflux condenser
-
TLC plates (silica gel)
Procedure:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add the primary amine (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified product under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: General Procedure for Fluorescence Spectroscopic Studies
This protocol provides a general method for evaluating the fluorescent properties of the synthesized probes.
Materials:
-
Synthesized fluorescent probe
-
Stock solution of the probe in a suitable solvent (e.g., DMSO or acetonitrile)
-
Buffer solution (e.g., HEPES, PBS) at the desired pH
-
Stock solution of the target analyte (if applicable)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Prepare a working solution of the probe by diluting the stock solution in the desired buffer (e.g., to 10 µM in HEPES buffer, pH 7.4).
-
Record the absorption spectrum to determine the optimal excitation wavelength (λex).
-
Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum.
-
To evaluate the probe's response to an analyte, add small aliquots of the analyte stock solution to the cuvette containing the probe solution.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum (λem) against the analyte concentration to determine the detection range and limit of detection (LOD).
-
To assess selectivity, repeat the experiment with other potential interfering species.
Mandatory Visualizations
Caption: General workflow for the synthesis of fluorescent probes.
Caption: Workflow for analyte detection using a fluorescent probe.
Caption: Conceptual diagram of a fluorescent probe signaling mechanism.
References
Application Notes and Protocols for the Scale-Up Synthesis of 1,6-Dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dimethyl-1H-indole-3-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The development of a robust and scalable synthetic route to this intermediate is therefore of significant interest to the pharmaceutical industry. These application notes provide a detailed, two-step protocol for the scale-up synthesis of this compound, commencing with the N-methylation of commercially available 6-methyl-1H-indole, followed by a Vilsmeier-Haack formylation. The protocols are designed to be suitable for laboratory-scale production with considerations for future scale-up.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process:
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N-Methylation of 6-Methyl-1H-indole: The commercially available starting material, 6-methyl-1H-indole, is N-methylated using methyl iodide in the presence of a base to yield 1,6-dimethyl-1H-indole.
-
Vilsmeier-Haack Formylation: The resulting 1,6-dimethyl-1H-indole is then formylated at the C3 position using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to afford the final product.
Data Presentation
Table 1: Summary of Materials and Stoichiometry for Step 1 (N-Methylation)
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 6-Methyl-1H-indole | 131.17 | 1.0 | 1.0 | 131.17 g |
| Methyl Iodide | 141.94 | 1.2 | 1.2 | 170.33 g (74.7 mL) |
| Potassium Carbonate | 138.21 | 2.0 | 2.0 | 276.42 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 1.0 L |
Table 2: Summary of Materials and Stoichiometry for Step 2 (Vilsmeier-Haack Formylation)
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 1,6-Dimethyl-1H-indole | 145.20 | 1.0 | 1.0 | 145.20 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.2 | 1.2 | 183.99 g (111.5 mL) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 1.5 L |
| Sodium Hydroxide (for workup) | 40.00 | - | - | As required |
Table 3: Expected Yields and Product Characterization
| Step | Product | Expected Yield (%) | Physical Appearance | Melting Point (°C) |
| 1 | 1,6-Dimethyl-1H-indole | 90-95 | Colorless to pale yellow oil | N/A |
| 2 | This compound | 85-90 | Pale yellow to beige solid | 88-92 |
Experimental Protocols
Step 1: Synthesis of 1,6-Dimethyl-1H-indole
Materials:
-
6-Methyl-1H-indole (131.17 g, 1.0 mol)
-
Methyl iodide (170.33 g, 74.7 mL, 1.2 mol)
-
Anhydrous potassium carbonate (276.42 g, 2.0 mol)
-
Anhydrous N,N-dimethylformamide (DMF) (1.0 L)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 3-liter three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 6-methyl-1H-indole (131.17 g, 1.0 mol) and anhydrous potassium carbonate (276.42 g, 2.0 mol).
-
Add anhydrous DMF (1.0 L) to the flask and stir the suspension at room temperature.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add methyl iodide (74.7 mL, 1.2 mol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water (3 L) with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with water (2 x 500 mL) followed by brine solution (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1,6-dimethyl-1H-indole is typically obtained as a colorless to pale yellow oil and can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
Materials:
-
1,6-Dimethyl-1H-indole (145.20 g, 1.0 mol)
-
Anhydrous N,N-dimethylformamide (DMF) (1.5 L)
-
Phosphorus oxychloride (POCl₃) (111.5 mL, 1.2 mol)
-
Ice
-
Saturated sodium hydroxide solution
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add anhydrous DMF (1.0 L).
-
Cool the DMF to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (111.5 mL, 1.2 mol) dropwise to the cooled DMF over a period of 1 hour, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C.
-
In a separate flask, dissolve 1,6-dimethyl-1H-indole (145.20 g, 1.0 mol) in anhydrous DMF (500 mL).
-
Add the solution of 1,6-dimethyl-1H-indole dropwise to the Vilsmeier reagent over 1-2 hours, keeping the internal temperature between 10-20 °C.
-
After the addition is complete, heat the reaction mixture to 35-40 °C and stir for 2-3 hours. The reaction mixture will typically become a thick paste.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring the mixture onto crushed ice (3 kg) with vigorous stirring.
-
Slowly add a saturated solution of sodium hydroxide to the acidic mixture until the pH is basic (pH 9-10), while maintaining the temperature below 30 °C with external cooling. A precipitate will form.
-
Stir the resulting suspension for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.
-
Dry the solid product under vacuum at 40-50 °C to afford this compound as a pale yellow to beige solid.
-
The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water if required.
Visualizations
Caption: Overall workflow for the two-step synthesis.
Troubleshooting & Optimization
Technical Support Center: 1,6-dimethyl-1H-indole-3-carbaldehyde Synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,6-dimethyl-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical and organic synthesis. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack formylation of 1,6-dimethyl-1H-indole can stem from several factors. The primary concerns are the quality of reagents, reaction conditions, and the presence of moisture.
-
Reagent Quality: Ensure that the N,N-dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh and of high purity. Impurities or degradation of these reagents can inhibit the formation of the active Vilsmeier reagent.
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The formation of the Vilsmeier reagent should be performed at a low temperature (0-5 °C) to prevent its decomposition. Subsequently, the formylation reaction may require heating to proceed to completion. Optimal temperature control is crucial.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion of the starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?
A2: The formation of multiple products is a common issue. Besides the desired this compound, you may be observing unreacted starting material, di-formylated products, or other side products.
-
Unreacted Starting Material: If a spot corresponding to the starting material is prominent, it indicates an incomplete reaction. Consider increasing the reaction time or temperature.
-
Side Products: Overly harsh reaction conditions (high temperature or prolonged reaction time) can lead to the formation of undesired byproducts. Careful optimization of the reaction parameters is key. A common byproduct in the formylation of indoles can be the corresponding 3-cyanoindole, though this is less common with N-substituted indoles.
-
Purification: A thorough work-up and purification by column chromatography are essential to isolate the desired product from any impurities.
Q3: The reaction mixture has turned into a dark, tarry substance. What went wrong?
A3: The formation of a dark, tarry residue is often a sign of decomposition or polymerization.
-
Overheating: The Vilsmeier-Haack reaction is exothermic, especially during the formation of the Vilsmeier reagent. Uncontrolled temperature can lead to the decomposition of the reagents and the indole substrate. Maintain strict temperature control throughout the process.
-
Impure Reagents: Impurities in the starting materials can catalyze polymerization or side reactions, leading to tar formation. Always use high-purity reagents.
Q4: My reaction seems to have stalled; the starting material is not being consumed according to TLC analysis. What should I do?
A4: A stalled reaction can be due to an inactive Vilsmeier reagent or insufficient reactivity of the substrate under the current conditions.
-
Vilsmeier Reagent Inactivity: As mentioned, moisture can deactivate the Vilsmeier reagent. Ensure all components are anhydrous. It is also advisable to use the prepared Vilsmeier reagent immediately.
-
Reaction Conditions: If the reagent is active, the reaction conditions may not be optimal. Gradually increasing the reaction temperature may be necessary to drive the reaction to completion. For less reactive substrates, a larger excess of the Vilsmeier reagent might be required.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of various methyl-substituted indoles, providing a comparative overview.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 5 | 96 | [1] |
| 4-Methyl-1H-indole | POCl₃, DMF | 0 to 85 | 7 | 90 | [1] |
| 5-Methyl-1H-indole | POCl₃, DMF | 0 to 85 | 5 | 92 | [1] |
| 6-Methyl-1H-indole | POCl₃, DMF | 0 to 90 | 8 | 89 | [1] |
| 4,6-Dimethyl-1H-indole | POCl₃, DMF | 0 to 85 | 6 | 85 | [1] |
Experimental Protocol: Vilsmeier-Haack Formylation of 1,6-dimethyl-1H-indole
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
1,6-dimethyl-1H-indole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (nitrogen or argon), add anhydrous DMF.
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
In a separate flask, dissolve 1,6-dimethyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C with continuous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The reaction can then be gently heated (e.g., to 40-50 °C) to ensure completion. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is alkaline.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for indole formylation.
Caption: Troubleshooting workflow for low yield issues.
Caption: Relationship between reaction parameters and outcomes.
References
Technical Support Center: Purification of 1,6-dimethyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for the purification of 1,6-dimethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For crude product obtained from a Vilsmeier-Haack reaction, precipitation from the reaction mixture by adding a saturated sodium carbonate solution, followed by filtration, can also serve as an effective initial purification step.[1]
Q2: What are the likely impurities in my crude this compound sample?
A2: If synthesized via the Vilsmeier-Haack reaction, common impurities may include unreacted starting materials such as 1,6-dimethylindole, residual Vilsmeier reagent or its hydrolysis byproducts, and potentially small amounts of isomeric or di-formylated indole derivatives. Solvents used in the reaction and workup, like dimethylformamide (DMF), may also be present.
Q3: How can I assess the purity of my this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound.[2] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of purity during purification processes. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oily precipitate instead of crystals | The solvent may be too nonpolar, or the solution is supersaturated. | Add a small amount of a more polar co-solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a pure crystal, if available, can also be effective. |
| Low recovery of purified product | The compound may be too soluble in the chosen solvent, even at low temperatures. The volume of solvent used may be excessive. | Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Product is still impure after recrystallization | The chosen solvent may not effectively differentiate between the product and a major impurity. | Try a different solvent or a mixture of solvents. A second recrystallization may be necessary. If impurities persist, column chromatography may be a better option. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities | The eluent system is not optimized. The column may be overloaded. | Perform TLC with various solvent systems to find an eluent that provides good separation (Rf of the product around 0.3-0.4). Use a larger column or reduce the amount of crude material loaded. |
| Streaking or tailing of the product band | The compound may be interacting too strongly with the stationary phase (e.g., silica gel). The compound may be degrading on the column. | Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds. Consider using a different stationary phase, such as alumina. |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Solution |
| Peak tailing in the chromatogram | Secondary interactions between the indole nitrogen and residual silanols on the silica-based stationary phase. | Add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol groups. Use an end-capped C18 column or a different type of stationary phase. |
| Poor resolution between peaks | The mobile phase composition is not optimal. | Optimize the gradient of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. |
| Ghost peaks appear in the chromatogram | Contamination of the mobile phase, injector, or column. | Use fresh, high-purity solvents. Flush the injection system and the column thoroughly. |
Data Presentation
Comparison of Purification Methods for Dimethyl-Indole-3-Carbaldehydes
| Purification Method | Typical Recovery/Yield | Notes | Reference |
| Precipitation | ~85% | For a structurally similar compound, 4,6-dimethyl-1H-indole-3-carbaldehyde, from the Vilsmeier-Haack reaction mixture. | [1] |
| Recrystallization | >85% | For indole-3-aldehyde from ethanol. Recovery can be lower depending on the solvent and purity of the crude material. | |
| Column Chromatography | Variable | Highly dependent on the complexity of the impurity profile and optimization of conditions. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific sample.
-
Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone-water mixtures) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for purification using silica gel.
-
Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable eluent system. Test various mixtures of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). An ideal system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, keeping the solvent level above the silica at all times.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly adsorbed compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
common side reactions in the formylation of 1,6-dimethylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 1,6-dimethylindole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Problem 1: Low or No Yield of 1,6-Dimethylindole-3-carboxaldehyde
| Potential Cause | Recommended Solution |
| Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and can decompose if not prepared and handled under anhydrous conditions. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and freshly distilled or high-purity POCl₃. Prepare the Vilsmeier reagent in situ and use it immediately. |
| Insufficient Reaction Temperature or Time: The formylation of N-alkylated indoles may require more forcing conditions compared to unsubstituted indole. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider increasing the temperature or extending the reaction duration. A typical temperature range for this reaction is between 0°C and 90°C.[1] |
| Incomplete Hydrolysis of the Iminium Salt Intermediate: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the intermediate iminium salt to the aldehyde. Incomplete hydrolysis will result in a lower yield of the desired product. | Ensure that the aqueous workup is performed thoroughly. The addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the mixture is basic is crucial for complete hydrolysis.[1] |
| Substrate Purity: Impurities in the starting 1,6-dimethylindole can interfere with the reaction. | Purify the starting material by recrystallization or column chromatography before use. |
Problem 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Recommended Solution |
| Di-formylation: The presence of two electron-donating methyl groups on the indole ring increases its nucleophilicity, potentially leading to the formation of a di-formylated byproduct. The second formyl group is likely to add to an available position on the benzene ring, such as C4 or C7. | Use a stoichiometric amount of the Vilsmeier reagent (1.0 to 1.5 equivalents). Adding the indole solution dropwise to the Vilsmeier reagent can also help to control the reaction and minimize over-formylation. Monitor the reaction closely by TLC and stop it once the desired product is maximized. |
| Formation of Indole Trimers: Under certain conditions, particularly with reactive indoles, the formation of tri-indolylmethane derivatives can occur.[2] | Maintain a low reaction temperature during the addition of the indole to the Vilsmeier reagent. Ensure efficient stirring to avoid localized high concentrations of reactants. |
| Decomposition of Starting Material or Product: Prolonged exposure to the acidic reaction conditions or high temperatures can lead to the degradation of the indole ring. | Optimize the reaction time and temperature by careful monitoring. A shorter reaction time at a slightly higher temperature may be preferable to a longer reaction time at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of 1,6-dimethylindole?
A1: The formylation of 1,6-dimethylindole is expected to occur predominantly at the C3 position of the indole ring. The C3 position is the most nucleophilic site in the indole ring system, and electrophilic substitution, such as the Vilsmeier-Haack reaction, overwhelmingly favors this position. The N-methyl group prevents reaction at the nitrogen atom.
Q2: Can the Duff reaction be used to formylate 1,6-dimethylindole?
A2: While the Duff reaction is a method for the formylation of electron-rich aromatic compounds, it is generally less efficient than the Vilsmeier-Haack reaction for indoles and typically requires a free hydroxyl or amino group on the aromatic ring to direct the ortho-formylation.[3] Therefore, the Vilsmeier-Haack reaction is the more common and recommended method for the formylation of 1,6-dimethylindole.
Q3: How can I purify the 1,6-dimethylindole-3-carboxaldehyde product from the reaction mixture?
A3: The product can be purified by recrystallization or column chromatography. After the aqueous workup and extraction with an organic solvent, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[4][5] For higher purity, silica gel column chromatography using a gradient of ethyl acetate in hexane is an effective method.[6]
Q4: What are the expected spectroscopic signatures of the desired product, 1,6-dimethylindole-3-carboxaldehyde?
A4: In the ¹H NMR spectrum, you should expect to see a singlet for the aldehydic proton around 9-10 ppm, singlets for the N-methyl and C6-methyl protons, and aromatic protons in the range of 7-8 ppm. The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde at around 185 ppm.
Quantitative Data
| Compound | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 6-Methyl-1H-indole | POCl₃, DMF | 0 to 90 | 8 | 6-Methyl-1H-indole-3-carbaldehyde | 89 | [1] |
| 4,6-Dimethyl-1H-indole | POCl₃, DMF | 0 to 85 | 6 | 4,6-Dimethyl-1H-indole-3-carbaldehyde | 85 | [1] |
| Indole | POCl₃, DMF | 0 to 85 | 6 | Indole-3-carbaldehyde | 96 | [7] |
Experimental Protocols
Vilsmeier-Haack Formylation of 1,6-Dimethylindole
This protocol is adapted from a procedure for the synthesis of 6-methyl-1H-indole-3-carbaldehyde and is expected to be applicable to 1,6-dimethylindole.[1]
Materials:
-
1,6-dimethylindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5°C. Stir the mixture at 0°C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 1,6-dimethylindole (1 equivalent) in a minimal amount of anhydrous DCM. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 5-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and then pour it onto crushed ice. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).
Visualizations
Caption: Reaction pathway for the formylation of 1,6-dimethylindole.
References
- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1,6-dimethyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,6-dimethyl-1H-indole-3-carbaldehyde. The primary focus is on the Vilsmeier-Haack formylation, a widely used method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as the indole nucleus, using a Vilsmeier reagent.[1][2] The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][2]
Q2: What is the general mechanism of the Vilsmeier-Haack reaction for indole formylation?
A2: The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. The electron-rich C3 position of the indole ring then attacks this electrophile. Subsequent elimination of a chloride ion and hydrolysis of the resulting iminium salt during aqueous work-up yields the desired indole-3-carbaldehyde.[3]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Critical parameters to monitor and control include the quality of reagents (anhydrous conditions are crucial), reaction temperature, reaction time, and the stoichiometry of the reactants. Careful control of these factors will maximize the yield and purity of the final product.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time and spotting them on a TLC plate alongside the starting material, you can observe the consumption of the reactant and the formation of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in Reagents: The Vilsmeier reagent is highly sensitive to moisture and will decompose in its presence. 2. Low Quality Reagents: Impurities in DMF or POCl₃ can lead to side reactions. 3. Incorrect Stoichiometry: An inappropriate ratio of Vilsmeier reagent to the indole substrate can result in incomplete conversion. 4. Sub-optimal Temperature: The reaction may be too slow at low temperatures or lead to decomposition at excessively high temperatures. | 1. Use Anhydrous Solvents and Reagents: Ensure DMF is anhydrous and POCl₃ is freshly distilled. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use High-Purity Starting Materials: Use freshly distilled or high-purity grade DMF and POCl₃. 3. Optimize Reagent Ratio: A typical starting point is to use a slight excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents) relative to the indole. 4. Optimize Reaction Temperature: The Vilsmeier reagent is typically formed at 0°C. The formylation reaction may require gentle heating. A temperature range of room temperature up to 85-90°C has been reported for similar substrates.[4] |
| Formation of a Dark Tar-like Substance | 1. Excessive Heat: Overheating the reaction mixture can lead to polymerization and decomposition of the indole ring. 2. Prolonged Reaction Time: Leaving the reaction for an extended period after completion can result in product degradation. 3. Highly Concentrated Reaction: A very high concentration of reactants may lead to uncontrolled polymerization. | 1. Maintain Careful Temperature Control: Use an ice bath during the addition of POCl₃ to DMF and control the temperature carefully during the formylation step. 2. Monitor Reaction Progress: Use TLC to determine the optimal reaction time and quench the reaction once the starting material is consumed. 3. Use Appropriate Solvent Volume: Ensure sufficient solvent is used to maintain a manageable reaction concentration. |
| Presence of Multiple Spots on TLC (Byproducts) | 1. Di-formylation: Although less common for indoles, reaction at other positions on the ring can occur under harsh conditions. 2. Formation of Indole Trimers: Under certain Vilsmeier conditions, the formation of tri-(1H-indol-3-yl)methane derivatives has been observed.[5][6] 3. Reaction with Impurities: Impurities in the starting materials or solvents can lead to various side products. | 1. Use Milder Conditions: Employ lower temperatures and shorter reaction times to favor mono-formylation at the C3 position. 2. Optimize Stoichiometry and Temperature: Careful control of the reagent ratios and reaction temperature can minimize the formation of these trimers. 3. Ensure High Purity of Reagents: Use purified reagents and solvents to avoid unwanted side reactions. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The crude product may not solidify upon work-up. 2. Co-elution of Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging. | 1. Extraction and Chromatography: If the product does not precipitate, extract the aqueous work-up mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The crude product can then be purified by column chromatography. 2. Optimize Chromatography Conditions: Screen different solvent systems for column chromatography to achieve better separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Recrystallization from a suitable solvent system can also be an effective purification method. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of this compound
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indoles and specific conditions reported for a similar substrate (4,6-dimethyl-1H-indole-3-carbaldehyde).[4]
Materials:
-
1,6-dimethyl-1H-indole
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution, ensuring the temperature is maintained below 10°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 1,6-dimethyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DCM. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour at room temperature.
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Heating: After stirring at room temperature, heat the reaction mixture to 85°C and maintain this temperature for approximately 6 hours.[4] Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then pour it slowly into a beaker of crushed ice with vigorous stirring. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
Data Presentation
Table 1: Reaction Parameters for the Vilsmeier-Haack Formylation of Various Indole Derivatives
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 8 | 89 | [4] |
| 4,6-Dimethylindole | POCl₃, DMF | 0 to 85 | 6 | 85 | [4] |
| 6-Chloroindole | POCl₃, DMF | 0 to 90 | 8 | 91 | [4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purity Enhancement of 1,6-dimethyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for the purification of 1,6-dimethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of this compound, a key intermediate in the synthesis of various bioactive molecules.[1]
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, particularly after its synthesis via the Vilsmeier-Haack reaction.
Issue 1: Low Purity After Initial Precipitation and Filtration
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Potential Cause: Incomplete reaction or the presence of side products. The Vilsmeier-Haack reaction can sometimes be incomplete, leaving unreacted 1,6-dimethyl-1H-indole. Additionally, side reactions can lead to the formation of colored impurities.
-
Troubleshooting Strategies:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). Adjusting reaction time or temperature may be necessary.
-
Thorough Washing: After filtration, wash the crude product thoroughly with cold water to remove inorganic salts formed during the basic quench of the reaction mixture. Subsequently, washing with a non-polar solvent like cold hexane can help remove less polar impurities.
-
Issue 2: Oily Product Instead of a Crystalline Solid
-
Potential Cause: Presence of residual solvent (e.g., DMF) or low-melting point impurities.
-
Troubleshooting Strategies:
-
Azeotropic Removal of DMF: If residual DMF is suspected, co-evaporation with a high-boiling point solvent like toluene under reduced pressure can be effective.
-
Trituration: Suspend the oily product in a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane). Stirring or sonicating this suspension can induce crystallization of the pure product.
-
Issue 3: Persistent Colored Impurities
-
Potential Cause: Formation of polymeric or highly conjugated byproducts.
-
Troubleshooting Strategies:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter it hot through a pad of celite to remove the charcoal and adsorbed impurities. Be aware that this may reduce the overall yield.
-
Column Chromatography: This is the most effective method for removing a wide range of impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification methods for indole-3-carbaldehydes, including the 1,6-dimethyl derivative, are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: For closely related N-alkylated indole-3-carbaldehydes, ethanol and ethanol-water mixtures have been successfully used for recrystallization.[2] Methanol has also been reported for the recrystallization of the parent indole-3-carbaldehyde.[3] A good starting point would be to test the solubility of the crude product in various hot and cold solvents to find a suitable system where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexane.
Q3: What are the suggested conditions for column chromatography of this compound?
A3: For indole-3-carbaldehyde derivatives, silica gel is the standard stationary phase. Eluent systems typically consist of a mixture of a non-polar solvent and a moderately polar solvent. Good starting points for eluent systems are mixtures of petroleum ether/ethyl acetate or petroleum ether/dichloromethane.[4] The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities.
Q4: How can I assess the purity of this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
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Melting Point: A sharp melting point close to the literature value indicates high purity.
Data Presentation
The following table summarizes purification methods used for analogous indole-3-carbaldehyde compounds, which can serve as a guide for optimizing the purification of this compound.
| Compound | Purification Method | Solvent/Eluent System | Purity/Yield | Reference |
| 1-Methyl-1H-indole-3-carbaldehyde | Recrystallization | Ethanol | 87.28% Yield | [2] |
| 1-Benzyl-1H-indole-3-carbaldehyde | Recrystallization | Ethanol-Water | 78.81% Yield | [2] |
| 1H-Indole-3-carbaldehyde | Recrystallization | Methanol | High Purity | [3] |
| Various Indole-3-carbaldehydes | Silica Gel Column Chromatography | Petroleum Ether/Ethyl Acetate (2:1) | Purified Product | [4] |
| Various Indole-3-carbaldehydes | Silica Gel Column Chromatography | Petroleum Ether/Dichloromethane (1:5) | Purified Product | [4] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent (e.g., ethanol) and heat the mixture. If the solid dissolves, allow it to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
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Elution: Start the elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (e.g., increasing the percentage of ethyl acetate in petroleum ether).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori [mdpi.com]
- 3. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Technical Support Center: Synthesis of Substituted Indole-3-Carboxaldehydes
Welcome to the technical support center for the synthesis of substituted indole-3-carboxaldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during key synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted indole-3-carboxaldehydes?
A1: The most prevalent methods include the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, the Duff reaction, formylation of organometallic indole intermediates (e.g., lithiated indoles), and the oxidation of 3-methylindoles.[1] The choice of method often depends on the nature and position of the substituents on the indole ring, as well as the desired scale of the reaction.
Q2: My Vilsmeier-Haack reaction is giving a low yield. What are the likely causes?
A2: Low yields in the Vilsmeier-Haack reaction can stem from several factors. These include incomplete formation of the Vilsmeier reagent, suboptimal reaction temperature, insufficient reaction time, or the presence of moisture.[2] Additionally, electron-withdrawing groups on the indole ring can deactivate it towards electrophilic substitution, leading to lower yields.
Q3: I am observing an unexpected side product in my formylation reaction. How can I identify and minimize it?
A3: A common side product in the Vilsmeier-Haack formylation of indoles is the corresponding 3-cyanoindole. This can arise from the reaction of the intermediate with nitrogen-containing impurities.[2] To minimize its formation, ensure you use high-purity, anhydrous solvents and freshly distilled reagents. Conducting the reaction under an inert atmosphere can also be beneficial.[2] For other reactions, side products can include regioisomers or products of over-oxidation. Careful control of reaction conditions and purification by column chromatography are key to obtaining the desired product.
Q4: How do I choose the best purification method for my substituted indole-3-carboxaldehyde?
A4: Purification can be challenging due to the similar polarities of the product and potential side products.[2] Column chromatography using a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) is a very common and effective method. Recrystallization can also be an excellent technique for obtaining high-purity material, though it may result in lower recovery.[2]
Troubleshooting Guides
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like indoles. It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1]
Q: My Vilsmeier-Haack reaction of a substituted indole is resulting in a very low yield or no product. What should I check?
A:
-
Reagent Quality: Ensure that the POCl₃ and DMF are of high purity and anhydrous. DMF can decompose over time to produce dimethylamine, which can interfere with the reaction. Use freshly distilled reagents if possible.
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is typically prepared at low temperatures (0-5 °C).[3] Ensure that the POCl₃ is added slowly to the DMF and that the temperature is maintained during this exothermic step.
-
Reaction Temperature: The optimal temperature for the formylation step can vary depending on the reactivity of the substituted indole. For electron-rich indoles, the reaction may proceed at room temperature, while electron-deficient indoles may require heating.[4]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged times, especially at elevated temperatures, can lead to degradation of the product.
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Work-up Procedure: The hydrolysis of the iminium intermediate is a critical step. Quenching the reaction mixture with ice-cold water or a saturated sodium bicarbonate solution is standard practice.[2]
Q: I am observing a significant amount of a side product that I suspect is 3-cyanoindole. How can I confirm this and prevent its formation?
A:
-
Identification: The 3-cyanoindole can be identified by its characteristic nitrile stretch in the IR spectrum (around 2220 cm⁻¹) and by its mass spectrum.
-
Prevention:
-
High-Purity Reagents: Use high-purity, anhydrous DMF and POCl₃ to minimize nitrogen-containing impurities.[2]
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Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[2]
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Optimized Conditions: Avoid excessively high temperatures and long reaction times, which can promote side reactions.[2]
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Appropriate Work-up: Avoid using ammonia-based quenching agents, as these can contribute to the formation of the nitrile.[2]
-
Experimental Protocol: Vilsmeier-Haack Formylation of Indole [3]
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place 288 mL of freshly distilled DMF. Cool the flask in an ice-salt bath. Slowly add 86 mL of freshly distilled POCl₃ dropwise with stirring over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Formylation: To the prepared Vilsmeier reagent, add a solution of 100 g of indole in 100 mL of DMF dropwise over 1 hour, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to 35 °C and stir for 1 hour.
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Work-up: Carefully add 300 g of crushed ice to the reaction mixture. Then, slowly add a solution of 375 g of NaOH in 1 L of water. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and air-dry. The crude indole-3-carboxaldehyde can be further purified by recrystallization from ethanol.[3]
Quantitative Data: Vilsmeier-Haack Formylation of Substituted Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 7 | 92 |
| 6-Chloroindole | POCl₃, DMF | 90 | 8 | 91 |
| 5-Hydroxyindole | POCl₃, DMF | 85 | 7 | 92 |
| 6-Bromoindole | POCl₃, DMF | 85 | 5 | 93 |
| 5-Fluoroindole | POCl₃, DMF | 0 | 5 | 84 |
| 4-Methylindole | POCl₃, DMF | 85 | 7 | 90 |
| 6-Methylindole | POCl₃, DMF | 90 | 8 | 89 |
| 7-Methoxyindole | POCl₃, DMF | 90 | 7 | 86 |
Data compiled from various sources.[1][5]
Caption: Troubleshooting decision tree for low yields in the Vilsmeier-Haack reaction.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indoles using chloroform in a basic solution. [6][7] Q: My Reimer-Tiemann reaction on a substituted indole is giving a complex mixture of products. What is happening?
A:
-
Ring Expansion: A known side reaction of the Reimer-Tiemann reaction on indoles is ring expansion to form 3-chloroquinolines. [8]This occurs via the insertion of dichlorocarbene into the C2-C3 bond of the indole.
-
Regioisomers: Depending on the substituents on the indole ring, formylation can occur at different positions, leading to a mixture of regioisomers.
-
Tar Formation: The strongly basic conditions and elevated temperatures can lead to the decomposition of starting materials and products, resulting in tar formation.
Troubleshooting:
-
Reaction Conditions: Carefully control the reaction temperature and the rate of addition of chloroform. Lowering the temperature may favor the desired formylation over ring expansion.
-
Phase-Transfer Catalysis: The reaction is often biphasic. The use of a phase-transfer catalyst can improve the reaction rate and selectivity by facilitating the transfer of the hydroxide and dichlorocarbene between the aqueous and organic phases. [9]* Solvent: The choice of solvent can influence the outcome of the reaction. [6]
Experimental Protocol: Reimer-Tiemann Reaction of Indole [5][10]
-
Reaction Setup: Dissolve the indole in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide.
-
Addition of Chloroform: Heat the mixture and add chloroform dropwise with vigorous stirring.
-
Reaction: Continue to heat and stir the reaction mixture for several hours.
-
Work-up: After cooling, acidify the reaction mixture and extract the product with an organic solvent.
-
Purification: The crude product is then purified by column chromatography or recrystallization.
Quantitative Data: Reimer-Tiemann Reaction on Indoles
Yields for the Reimer-Tiemann reaction on substituted indoles are often modest and can vary significantly with reaction conditions. The formation of 3-chloroquinoline derivatives is a common competing reaction.
| Indole Derivative | Product | Yield (%) |
| Indole | Indole-3-carboxaldehyde | Low to Moderate |
| Skatole (3-methylindole) | 2-Chloro-3-methylquinoline | Major Product |
Data compiled from various sources.[8]
Caption: Experimental workflow for the Duff formylation of substituted indoles.
Formylation via Organometallic Intermediates
This method involves the deprotonation of the indole N-H or a C-H bond using a strong base (e.g., n-butyllithium) to form an organometallic intermediate, which is then quenched with a formylating agent like DMF.
[11]Q: I am having trouble with the formylation of my substituted indole via lithiation. What are some common issues?
A:
-
Incomplete Lithiation: Indole N-H is acidic and will be deprotonated first. For C-H lithiation, a second equivalent of a strong base is often required. Ensure you are using a sufficient amount of a strong enough base (e.g., n-BuLi, s-BuLi, or t-BuLi).
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and the reaction must be carried out under a dry, inert atmosphere. Solvents must be anhydrous.
-
Side Reactions with Formylating Agent: The lithiated indole can add to the carbonyl of DMF to form a tetrahedral intermediate. If this intermediate is not quenched properly, it can lead to side products. It is crucial to perform the quench at low temperatures (e.g., -78 °C) and then warm the reaction mixture.
-
Regioselectivity: While N-deprotonation is favored, subsequent C-lithiation can occur at different positions depending on the substituents and the base used.
Formylation via Lithiation Workflow
Caption: Experimental workflow for the formylation of substituted indoles via lithiation.
Oxidation of 3-Methylindoles
Substituted indole-3-carboxaldehydes can be prepared by the oxidation of the corresponding 3-methylindoles (skatoles). A variety of oxidizing agents can be used for this transformation.
[1]Q: I am trying to oxidize a substituted 3-methylindole to the aldehyde, but I am getting over-oxidation to the carboxylic acid or other side products. How can I improve the selectivity?
A:
-
Choice of Oxidant: The choice of oxidizing agent is critical for achieving selective oxidation to the aldehyde. Milder oxidizing agents are generally preferred. Examples include selenium dioxide (SeO₂), chromium-based reagents under controlled conditions, or more modern methods.
-
Reaction Conditions: Over-oxidation can often be minimized by carefully controlling the reaction temperature and reaction time. Running the reaction at lower temperatures and monitoring its progress closely by TLC is recommended.
-
Protecting Groups: If the indole nitrogen is sensitive to the oxidizing conditions, it may be necessary to protect it with a suitable protecting group before the oxidation step.
Oxidation of 3-Methylindole Workflow
Caption: Experimental workflow for the oxidation of substituted 3-methylindoles.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. echemi.com [echemi.com]
- 11. Formylation - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Degradation Pathways of 1,6-dimethyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-dimethyl-1H-indole-3-carbaldehyde. The information provided is based on established principles of indole chemistry and degradation studies of related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of indole derivatives, the primary degradation routes are expected to be oxidation, photodegradation, and acid/base-catalyzed hydrolysis.
-
Oxidative Degradation: The electron-rich indole nucleus is susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylation of the indole ring, or oxidation of the aldehyde group to a carboxylic acid. Further oxidation can result in ring-opening products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products through radical mechanisms.
-
Hydrolysis: Under strong acidic or basic conditions, the structural integrity of the molecule can be compromised, although the indole ring itself is relatively stable to hydrolysis. The primary site of hydrolytic attack under certain conditions could be the aldehyde group.
Q2: What are the likely degradation products of this compound?
A2: Based on studies of similar indole derivatives, potential degradation products include:
-
1,6-dimethyl-1H-indole-3-carboxylic acid: Formed via oxidation of the carbaldehyde group.
-
Oxindole derivatives: Resulting from oxidation at the C2 position of the indole ring.
-
Ring-opened products: Such as derivatives of N-(2-formylphenyl)formamide, which can be formed under more strenuous oxidative conditions.
-
Hydroxylated derivatives: Where a hydroxyl group is introduced onto the benzene or pyrrole ring.
Q3: How do the N-methyl and C6-methyl substitutions affect the stability of the molecule?
A3: The N-methyl group prevents N-H related reactions, such as dimerization, and can influence the electronic properties of the indole ring. Studies on substituted indoles suggest that methylation at the nitrogen or on the benzene ring can affect the rate and pathway of degradation. For instance, N-methylation can inhibit certain microbial degradation pathways that require an unsubstituted nitrogen.[1] The C6-methyl group is an electron-donating group, which may increase the electron density of the indole ring, potentially making it more susceptible to electrophilic attack and oxidation.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To ensure the stability of this compound, it is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[2] Protection from light is crucial to prevent photodegradation. For long-term storage, keeping the compound at -20°C is advisable.[2]
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) | Degradation of the compound due to experimental conditions. | - Check pH of solutions: Indole derivatives can be unstable in strongly acidic or basic conditions. Ensure all solvents and buffers are within a neutral pH range if stability is a concern.- Protect from light: Cover all experimental vessels with aluminum foil or use amber-colored glassware to prevent photodegradation.- De-gas solvents: Dissolved oxygen can promote oxidative degradation, especially at elevated temperatures. De-gas all solvents before use.- Use fresh solutions: Prepare solutions of the compound fresh before each experiment to minimize degradation over time. |
| Low yield or recovery of the compound | Adsorption to surfaces or degradation during workup. | - Use silanized glassware: To minimize adsorption of the compound onto glass surfaces.- Optimize extraction/purification conditions: Avoid prolonged exposure to harsh conditions (e.g., high heat, strong acids/bases) during extraction and purification steps.- Analyze all phases: Check both the organic and aqueous phases during extraction to ensure the compound has not partitioned unexpectedly. |
| Discoloration of the sample (e.g., turning yellow or brown) | Formation of colored degradation products, often due to oxidation or polymerization. | - Work under an inert atmosphere: Perform experiments under nitrogen or argon to prevent oxidation.- Add antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) to solutions can help prevent oxidative degradation.- Purify the sample: If discoloration occurs, repurify the compound using an appropriate chromatographic technique. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | - Assess stability in assay medium: Perform a time-course experiment to determine the stability of the compound in the specific cell culture or assay medium under the experimental conditions (e.g., temperature, CO2 levels).- Prepare fresh dilutions: Prepare dilutions of the compound immediately before adding to the assay.- Include stability controls: Run control experiments with the compound in the assay medium without the biological system to quantify any degradation. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3][4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the reaction at various time points.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105°C) for a specified period. Also, reflux a solution of the compound.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) or a xenon lamp (to simulate sunlight) for a defined period. Run a control sample in the dark.
3. Sample Analysis:
-
Analyze the stressed samples at different time points using a stability-indicating analytical method, typically HPLC with UV or MS detection.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method for the analysis of this compound and its potential degradation products is outlined below.
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid or trifluoroacetic acidB: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid |
| Gradient | Start with a suitable gradient (e.g., 50% B, increasing to 95% B over 20 minutes) and optimize as needed to achieve good separation of the parent compound and degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength where the indole chromophore absorbs (e.g., 220 nm, 280 nm, or 305 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks. Mass spectrometry (LC-MS) can be used for identification of degradation products. |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Visualizations
Potential Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
References
- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,6-dimethyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,6-dimethyl-1H-indole-3-carbaldehyde, a key intermediate for researchers, scientists, and drug development professionals.
Troubleshooting Guides
The Vilsmeier-Haack reaction is the most common and effective method for the formylation of 1,6-dimethyl-1H-indole. This section addresses potential issues you might encounter during this synthesis.
Problem 1: Low or No Yield of this compound
A low yield is a frequent issue in the Vilsmeier-Haack reaction. Several factors can contribute to this problem.
| Potential Cause | Recommended Solution |
| Moisture Contamination | The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled phosphorus oxychloride (POCl₃). |
| Poor Quality of Reagents | Use high-purity, anhydrous N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Old or improperly stored reagents can lead to significantly lower yields. |
| Incorrect Reaction Temperature | The formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C). The subsequent reaction with 1,6-dimethyl-1H-indole may require heating, but excessive temperatures can lead to decomposition. Monitor the reaction temperature closely. |
| Inefficient Stirring | The reaction mixture can become thick. Ensure vigorous and efficient stirring throughout the reaction to ensure proper mixing of reactants. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Improper Work-up | The hydrolysis of the intermediate iminium salt is a critical step. Quench the reaction mixture by pouring it onto crushed ice, followed by careful basification with a solution like sodium hydroxide (NaOH) to precipitate the product.[1] |
Problem 2: Formation of a Dark Brown or Black Reaction Mixture
While a yellow-orange to cherry-red color is typical, a significant darkening of the reaction mixture often indicates the formation of side products or decomposition.
| Potential Cause | Recommended Solution |
| Excessive Heat | Overheating can cause polymerization of the indole or decomposition of the product. Maintain strict temperature control throughout the addition and reaction phases.[1] |
| Prolonged Reaction Time | Extended reaction times, especially at elevated temperatures, can lead to the formation of degradation products. Monitor the reaction by TLC to determine the optimal reaction time.[1] |
| Oxidation | While not always necessary, running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions that may cause discoloration.[1] |
Problem 3: Multiple Spots on the TLC Plate (Impure Product)
The presence of multiple spots on your TLC plate indicates the formation of side products.
| Potential Side Product | Formation and Prevention |
| Di-formylated products | Although the 3-position is the most reactive, forcing conditions (high temperature, long reaction time) can sometimes lead to formylation at other positions on the indole ring. Use milder conditions and monitor the reaction to avoid over-reacting. |
| Polymeric materials | Indoles can polymerize under the acidic conditions of the Vilsmeier-Haack reaction, especially at higher temperatures. Maintain the recommended temperature profile to minimize polymerization.[1] |
| Unreacted starting material | Ensure the stoichiometry of the reagents is correct and that the reaction is allowed to proceed to completion as monitored by TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for the synthesis of this compound?
The most widely used and effective catalyst system is the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This combination is a powerful formylating agent for electron-rich heterocycles like 1,6-dimethyl-1H-indole.
Q2: Are there any alternative, milder catalysts for this formylation?
Yes, several alternative methods have been developed for the formylation of indoles, which may be applicable to 1,6-dimethyl-1H-indole, especially for sensitive substrates. These include:
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Triphenylphosphine/1,2-diiodoethane with DMF: This system generates a Vilsmeier-type intermediate under mild conditions.[2]
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Iodine-catalyzed formylation: Using hexamethylenetetramine (HMTA) as the carbon source and iodine as a catalyst in the presence of air offers an environmentally benign option.[3]
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Catalytic Vilsmeier-Haack Reaction: Recent advancements have led to catalytic versions of the Vilsmeier-Haack reaction, reducing the need for stoichiometric amounts of POCl₃.[4]
Q3: How do I synthesize the starting material, 1,6-dimethyl-1H-indole?
1,6-dimethyl-1H-indole can be prepared from 6-methyl-1H-indole through N-methylation. A common method involves the reaction of 6-methyl-1H-indole with a methylating agent like methyl iodide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable solvent like DMF or acetonitrile.
Q4: What is the expected yield for the Vilsmeier-Haack formylation of 1,6-dimethyl-1H-indole?
Q5: What is the best purification method for this compound?
The crude product obtained after filtration and washing is often of high purity.[1] For further purification, recrystallization from a suitable solvent like ethanol is a common and effective method.[1] Column chromatography on silica gel can also be used if significant impurities are present.
Experimental Protocols
Protocol 1: Synthesis of 1,6-dimethyl-1H-indole (Starting Material)
This protocol is adapted from the N-methylation of similar indole derivatives.
Materials:
-
6-methyl-1H-indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-dimethylformamide (DMF) or Anhydrous Acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 6-methyl-1H-indole (1 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,6-dimethyl-1H-indole.
Protocol 2: Vilsmeier-Haack Synthesis of this compound
This protocol is based on the synthesis of 4,6-dimethyl-1H-indole-3-carbaldehyde and general procedures for indole formylation.[5]
Materials:
-
1,6-dimethyl-1H-indole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution or Sodium hydroxide (NaOH) solution
-
Dichloromethane or Ethyl acetate
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
-
Add a solution of 1,6-dimethyl-1H-indole (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to 85-90 °C and maintain for 5-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium carbonate solution or a cold sodium hydroxide solution until the pH is basic, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Data Presentation
Table 1: Reaction Conditions for Vilsmeier-Haack Formylation of Substituted Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 4,6-dimethyl-1H-indole [5] | POCl₃, DMF | 0 to 85 | 7 | 85 |
| 6-methyl-1H-indole [5] | POCl₃, DMF | 0 to 90 | 9 | 89 |
| Indole [1] | POCl₃, DMF | 0 to 100 | 1 | ~97 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for catalyst selection and reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide [organic-chemistry.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. orgsyn.org [orgsyn.org]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
avoiding byproduct formation in indole-3-carbaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of indole-3-carbaldehyde. Our focus is on minimizing and avoiding byproduct formation to enhance product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing indole-3-carbaldehyde, and which is preferred for high purity?
A1: The two primary methods for the formylation of indole are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction. The Vilsmeier-Haack reaction is generally preferred for synthesizing indole-3-carbaldehyde due to its simplicity, higher yields (often approaching quantitative), and the high purity of the crude product obtained.[1] The Reimer-Tiemann reaction, while effective for the ortho-formylation of phenols, tends to produce lower yields of indole-3-carbaldehyde and can lead to significant byproduct formation.[1][2]
Q2: What are the main byproducts to watch out for in the Vilsmeier-Haack synthesis of indole-3-carbaldehyde?
A2: While the Vilsmeier-Haack reaction is known for its high selectivity for the C3 position of indole, potential byproducts can include N-formylindole and di-formylated indoles, especially if the reaction conditions are not carefully controlled.[3] The formation of these byproducts is often influenced by the reaction temperature and the stoichiometry of the reagents.
Q3: I am observing a significant amount of 3-chloroquinoline in my Reimer-Tiemann synthesis of indole-3-carbaldehyde. What causes this and how can it be avoided?
A3: The formation of 3-chloroquinoline is a known issue in the Reimer-Tiemann reaction with indole and is considered an "abnormal" reaction pathway.[2] This occurs through a ring-expansion of the indole nucleus following the initial reaction with dichlorocarbene. To minimize the formation of 3-chloroquinoline, it is crucial to carefully control the reaction temperature and the concentration of the base. Using milder reaction conditions and optimizing the stoichiometry of the reactants can favor the desired formylation over ring expansion.
Q4: My Reimer-Tiemann reaction mixture is turning dark brown or black, and I'm getting a lot of tar-like substances. What is the cause and how can I prevent this?
A4: The formation of dark, tarry materials in the Reimer-Tiemann reaction is a common problem, often attributed to the polymerization of indole or the decomposition of intermediates under the harsh, strongly basic and high-temperature conditions of the reaction.[4] To mitigate this, consider the following:
-
Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that contribute to tar formation.
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst can facilitate the reaction at the interface of the biphasic solvent system, potentially allowing for milder reaction conditions.[5]
-
Solid Alkaline Hydroxide: Using a solid alkaline hydroxide in a solid/liquid medium has been shown to increase the yield and reduce tar formation.[6]
Q5: How can I effectively purify crude indole-3-carbaldehyde to remove byproducts?
A5: For the Vilsmeier-Haack synthesis, the crude product is often of high purity after a simple aqueous workup to remove inorganic salts.[1] For higher purity, recrystallization from ethanol is a common and effective method.[4] In cases where byproducts with similar polarity are present, silica gel column chromatography is recommended.[4] For the Reimer-Tiemann product, which is often less pure, a combination of aqueous workup, extraction, and column chromatography is typically necessary to separate the desired aldehyde from unreacted starting materials and byproducts like 3-chloroquinoline.
Troubleshooting Guides
Vilsmeier-Haack Reaction: Troubleshooting Byproduct Formation
| Observed Issue | Potential Cause | Recommended Solution |
| Significant amount of N-formylindole detected. | Reaction with the Vilsmeier reagent at the nitrogen atom of indole. This can be more prevalent with certain substituted indoles. | Ensure the reaction is carried out at a low temperature during the addition of the indole to the Vilsmeier reagent. Maintaining a temperature of 0-10°C during this step can improve selectivity for C3 formylation. |
| Presence of di-formylated byproducts. | Both the C3 position and another position on the indole ring (e.g., C2 or a position on the benzene ring) are formylated. | Use a strict 1:1 stoichiometry of the Vilsmeier reagent to the indole. Avoid using a large excess of the formylating agent. Monitor the reaction closely by TLC to stop it once the mono-formylated product is maximized. |
| Low yield of indole-3-carbaldehyde. | Incomplete reaction or decomposition of the product. | Ensure the use of anhydrous DMF and freshly distilled POCl₃, as the Vilsmeier reagent is moisture-sensitive.[4] Optimize the reaction time and temperature; for unsubstituted indole, heating to around 85-100°C after the initial addition is common to drive the reaction to completion.[7][8] |
Reimer-Tiemann Reaction: Troubleshooting Byproduct Formation
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of 3-chloroquinoline. | Ring expansion of the indole nucleus initiated by the dichlorocarbene intermediate.[2] | Carefully control the reaction temperature, keeping it as low as feasible. Use a less concentrated base solution to moderate the reaction. Some sources suggest that using a solid hydroxide can improve selectivity.[6] |
| Dark tarry residue and low yield. | Polymerization of indole and decomposition of intermediates under strongly basic and high-temperature conditions.[4] | Work under an inert atmosphere to prevent oxidation. Use a phase-transfer catalyst to improve the efficiency of the biphasic reaction, which may allow for lower reaction temperatures.[5] Ensure efficient stirring to improve mixing between the organic and aqueous phases. |
| Low conversion of starting material. | Insufficient generation or reactivity of the dichlorocarbene. | Ensure the base is of high quality and sufficient concentration to deprotonate the chloroform. The reaction often requires heating to initiate, but be cautious of overheating which can lead to tar formation.[5][9] |
Quantitative Data on Synthesis Methods
Vilsmeier-Haack Reaction Yields for Various Indoles
| Indole Derivative | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Indole | 0 to 85 | 6 | 96 | [7] |
| 2-Methylindole | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [7] |
| 4-Methylindole | 0 to 85 | 8 | 90 | [7] |
| 5-Methylindole | 85 | 5 | 88 | [8] |
| 6-Methylindole | 90 | 8 | 89 | [8] |
| 5-Chloroindole | 85 | 5 | 90 | [8] |
| 6-Chloroindole | 90 | 8 | 91 | [8] |
| 5-Hydroxyindole | 85 | 7 | 92 | [8] |
Note: The Reimer-Tiemann reaction generally provides lower yields of indole-3-carbaldehyde, often in the range of 10-30%, with the formation of 3-chloroquinoline as a significant byproduct.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of Indole-3-carbaldehyde
Materials:
-
Indole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed Ice
-
Sodium Hydroxide (NaOH)
-
Water
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add anhydrous DMF. Cool the flask in an ice-salt bath. Slowly add POCl₃ dropwise to the stirred DMF, maintaining a low temperature.
-
Indole Addition: Prepare a solution of indole in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, keeping the temperature between 20-30°C.
-
Reaction: After the addition is complete, heat the reaction mixture in a boiling water bath (approximately 100°C) for 1 hour. The solution should become an opaque, canary-yellow paste.[4]
-
Work-up: Carefully add crushed ice to the reaction paste with stirring. This will produce a clear, cherry-red solution.
-
Precipitation: Transfer the solution to a larger flask and slowly add a solution of NaOH in water with vigorous stirring to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration. Resuspend the solid in water to dissolve inorganic salts, and then filter again. Wash the product with water and air-dry. The crude product can be further purified by recrystallization from ethanol.[4]
Protocol 2: Reimer-Tiemann Synthesis of Indole-3-carbaldehyde
Materials:
-
Indole
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water
-
Ethanol
-
Hydrochloric Acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: Dissolve indole in ethanol in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
Addition of Base and Chloroform: Add a concentrated aqueous solution of NaOH or KOH to the flask. Heat the mixture to 60-70°C with vigorous stirring. Slowly add chloroform dropwise over a period of time.
-
Reaction: Continue heating and stirring the reaction mixture for several hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess chloroform by distillation.
-
Neutralization and Extraction: Acidify the remaining aqueous solution with dilute HCl. Extract the product with an organic solvent.
-
Purification: Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate indole-3-carbaldehyde from byproducts like 3-chloroquinoline.
Visualized Workflows and Mechanisms
Caption: Mechanism of the Vilsmeier-Haack reaction for indole-3-carbaldehyde synthesis.
Caption: Mechanism of the Reimer-Tiemann reaction showing pathways to the desired product and a major byproduct.
Caption: A logical workflow for troubleshooting common issues in indole-3-carbaldehyde synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. growingscience.com [growingscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Various Aromatic Formylations [designer-drug.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. lscollege.ac.in [lscollege.ac.in]
Validation & Comparative
Comparative HPLC Purity Analysis of 1,6-dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1,6-dimethyl-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical synthesis.[1] The guide also presents data for related indole-3-carbaldehyde derivatives to offer a broader perspective on analytical methodologies for this class of compounds.
Comparative Analysis of HPLC Methods
The following table summarizes a proposed HPLC method for this compound alongside a known method for the parent compound, indole-3-carbaldehyde, for comparative purposes.
| Parameter | Proposed Method for this compound | Method for Indole-3-carbaldehyde[3] | Alternative Method for Indole Derivatives[4] |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Newcrom R1 | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile and Water with Phosphoric Acid | A: 10-mM ammonium acetate and 0.1% formic acid in deionized waterB: 10-mM ammonium acetate and 0.1% formic acid in a 2:3 mixture of methanol and isopropanol |
| Gradient | 50-95% B over 15 minutes | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | Not Specified | 0.4 mL/min |
| Detection | UV at 254 nm and 300 nm | Not Specified | Mass Spectrometry (MS) |
| Injection Volume | 10 µL | Not Specified | 5 µL |
| Column Temperature | 30 °C | Not Specified | 40 °C |
| Expected Retention Time | ~ 8-10 minutes | Not Specified | Varies |
Detailed Experimental Protocol: HPLC Purity of this compound
This section outlines a detailed protocol for the proposed HPLC method for determining the purity of this compound.
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS reagent grade)
-
Methanol (HPLC grade, for sample preparation)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
-
C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample Solution: Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Standard Solution: Prepare a standard solution of this compound in methanol at a concentration of 1 mg/mL.
4. HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
Gradient Program:
-
0-2 min: 50% B
-
2-12 min: 50% to 95% B
-
12-15 min: 95% B
-
15.1-18 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 300 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Visualizing the Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process, the following diagrams illustrate the HPLC workflow and a representative signaling pathway where indole derivatives might be investigated.
Caption: Experimental workflow for HPLC purity analysis.
Caption: A generic signaling pathway involving an indole derivative.
References
A Comparative Guide to the Spectroscopic Characterization of 1,6-dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 1,6-dimethyl-1H-indole-3-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related indole-3-carbaldehyde analogs to predict and contextualize its spectroscopic profile. This approach offers a valuable framework for researchers engaged in the synthesis, identification, and application of novel indole derivatives.
Predicted Spectroscopic Profile of this compound
The spectroscopic features of this compound can be inferred from the analysis of its structural components: an indole core, a C1-methyl group, a C6-methyl group, and a C3-carbaldehyde group. The following sections compare expected data with experimentally obtained data for key analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are compared with known values for similar compounds.
¹H NMR Spectroscopy Data Comparison
All spectra are referenced to TMS (Tetramethylsilane) at 0.00 ppm.
| Compound | Aldehyde H (C3-CHO) (ppm) | Indole H2 (ppm) | Aromatic H's (ppm) | N-CH₃ (ppm) | Other Substituents (ppm) | Solvent |
| This compound (Predicted) | ~9.9 - 10.1 (s) | ~8.2 - 8.3 (s) | ~8.1 (s, H4), ~7.2 (d, H5), ~7.5 (d, H7) | ~3.8 (s) | ~2.5 (s, C6-CH₃) | CDCl₃ |
| 1-methyl-1H-indole-3-carbaldehyde[1] | 10.01 (s) | 7.69 (s) | 8.35 (d), 7.33-7.50 (m) | 3.90 (s) | - | CDCl₃ |
| 1,2-dimethyl-1H-indole-3-carbaldehyde[2] | 10.11 (s) | - | 8.26 (s), 7.27-7.28 (m) | 3.65 (s) | 2.62 (s, C2-CH₃) | CDCl₃ |
| 1H-indole-3-carbaldehyde[1] | 10.08 (s) | 7.86 (d) | 8.27-8.40 (m), 7.29-7.49 (m) | - | - (NH at 8.79) | CDCl₃ |
| 6-methyl-1H-indole-3-carbaldehyde | Data not available | Data not available | Data not available | - | Data not available | - |
¹³C NMR Spectroscopy Data Comparison
| Compound | C=O (Aldehyde) (ppm) | C2 (ppm) | C3 (ppm) | C3a (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | C7 (ppm) | C7a (ppm) | N-CH₃ (ppm) | Other (ppm) | Solvent |
| This compound (Predicted) | ~184-185 | ~138-139 | ~118-119 | ~125-126 | ~123-124 | ~121-122 | ~132-133 | ~109-110 | ~137-138 | ~33-34 | ~21-22 (C6-CH₃) | CDCl₃ |
| 1-methyl-1H-indole-3-carbaldehyde[1] | 184.43 | 137.90 | 118.09 | 125.29 | 124.04 | 122.94 | 122.04 | 109.87 | - | 33.69 | - | CDCl₃ |
| 1H-indole-3-carbaldehyde[1] | 185.34 | 135.75 | 118.38 | 124.39 | 123.04 | 121.88 | 120.55 | 111.70 | 136.79 | - | - | CDCl₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are compared with those of known indole derivatives.
| Functional Group | Predicted Absorption (cm⁻¹) for this compound | Observed in Indole-3-carbaldehyde derivatives[3] |
| C=O (Aldehyde) | ~1650 - 1680 (strong) | 1600 - 1682 |
| C-H (Aldehyde) | ~2820 and ~2720 (medium) | ~2850 and ~2750 |
| C=C (Aromatic) | ~1580 - 1620 | ~1590 - 1620 |
| C-N Stretch | ~1300 - 1350 | ~1310 - 1360 |
| C-H (Aromatic) | ~3000 - 3100 | ~3000 - 3100 |
| C-H (Alkyl) | ~2850 - 3000 | ~2850 - 2980 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| This compound | C₁₁H₁₁NO | 173.21 | Predicted: [M]+• at 173, [M-1]+ (loss of H from aldehyde) at 172, [M-29]+ (loss of CHO) at 144, further fragmentation of the indole ring. |
| 1-methyl-1H-indole-3-carbaldehyde[1] | C₁₀H₉NO | 159.19 | [M+H]⁺ at 160 |
| 1H-indole-3-carbaldehyde[1][4] | C₉H₇NO | 145.16 | [M]+• at 145, [M-1]+ at 144, [M-29]+ at 116 |
Experimental Protocols
Standard protocols for the spectroscopic analysis of indole derivatives are outlined below. These are general procedures and may require optimization based on the specific instrumentation and sample properties.[5][6]
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled sequence is standard. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid/Liquid Samples (ATR): Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique often used to observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental composition.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizations
Structure and Numbering of the Indole Core
References
A Comparative Guide to the Synthesis of 1,6-dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 1,6-dimethyl-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The methods are evaluated based on their reaction efficiency, procedural complexity, and reagent accessibility. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
Method 1: Direct Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2] This one-pot reaction introduces a formyl group, typically at the C3 position of the indole ring, to yield the desired indole-3-carbaldehyde.[1]
Experimental Protocol
A solution of 1,6-dimethyl-1H-indole in anhydrous N,N-dimethylformamide (DMF) is cooled in an ice bath. To this solution, the Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and DMF, is added dropwise while maintaining a low temperature.[1][2] After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the addition of an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, which leads to the precipitation of the product. The solid product is collected by filtration, washed, and dried.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1,6-dimethyl-1H-indole | N/A |
| Reagents | POCl₃, DMF | [1][2] |
| Reaction Time | 2.5 - 6 hours | [1] |
| Reaction Temperature | 0 °C to room temperature | [1] |
| Yield | ~80% (estimated) | [3] |
| Purification | Filtration and washing | [1] |
Note: The yield is an estimation based on the Vilsmeier-Haack formylation of a structurally similar substrate, methyl 6-methyl-1H-indole-2-carboxylate, which affords the corresponding 3-formyl derivative in 79-83% yield.[3]
Logical Workflow
Caption: Vilsmeier-Haack Formylation Workflow.
Method 2: Two-Step Synthesis via Fischer Indole Synthesis
This approach involves the initial construction of the 1,6-dimethyl-1H-indole ring system using the Fischer indole synthesis, followed by a subsequent formylation step, typically the Vilsmeier-Haack reaction as described in Method 1. The Fischer indole synthesis is a classic and robust method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[4][5][6]
Experimental Protocol
Step 1: Fischer Indole Synthesis of 1,6-dimethyl-1H-indole
N-methyl-p-tolylhydrazine is reacted with chloroacetaldehyde in a suitable solvent, such as acetic acid or ethanol, often in the presence of an acid catalyst like zinc chloride or p-toluenesulfonic acid.[4][5] The reaction mixture is heated to reflux for several hours. After cooling, the product is typically isolated by extraction and purified by chromatography or recrystallization. High yields for the synthesis of similar indolenines (85-95%) from tolylhydrazines have been reported.[7]
Step 2: Vilsmeier-Haack Formylation
The 1,6-dimethyl-1H-indole obtained from Step 1 is then subjected to the Vilsmeier-Haack formylation as detailed in Method 1 to yield the final product, this compound.
Quantitative Data
| Parameter | Step 1: Fischer Indole Synthesis | Step 2: Vilsmeier-Haack Formylation | Reference |
| Starting Materials | N-methyl-p-tolylhydrazine, Chloroacetaldehyde | 1,6-dimethyl-1H-indole | [4][5][7] |
| Reagents | Acid catalyst (e.g., ZnCl₂) | POCl₃, DMF | [1][4][5] |
| Reaction Time | Several hours | 2.5 - 6 hours | [1][7] |
| Reaction Temperature | Reflux | 0 °C to room temperature | [1][7] |
| Yield | ~90% (estimated) | ~80% (estimated) | [3][7] |
| Purification | Extraction, Chromatography/Recrystallization | Filtration and washing | [1][7] |
Note: The yield for the Fischer indole synthesis is an estimation based on the high yields reported for similar substrates.[7] The overall yield for this two-step process would be the product of the yields of each step.
Experimental Workflow
Caption: Two-Step Synthesis Workflow.
Comparison Summary
| Feature | Method 1: Direct Vilsmeier-Haack Formylation | Method 2: Two-Step Synthesis via Fischer Indole Synthesis |
| Number of Steps | One | Two |
| Overall Yield | ~80% (estimated) | ~72% (estimated overall) |
| Starting Material Availability | Requires 1,6-dimethyl-1H-indole | Requires N-methyl-p-tolylhydrazine and chloroacetaldehyde |
| Procedural Complexity | Simpler, one-pot reaction | More complex, involves an intermediate isolation step |
| Atom Economy | Higher | Lower due to the multi-step nature |
| Scalability | Generally good for Vilsmeier-Haack reactions | Fischer indole synthesis can be scalable, but two steps add complexity |
Conclusion
Both methods present viable pathways for the synthesis of this compound.
Method 1 (Direct Vilsmeier-Haack Formylation) is the more direct and efficient approach, offering a higher overall yield in a single step. This method is preferable if the starting material, 1,6-dimethyl-1H-indole, is readily available.
Method 2 (Two-Step Synthesis via Fischer Indole Synthesis) provides an alternative route when the indole precursor is not commercially accessible. While it involves an additional step and a slightly lower overall yield, the Fischer indole synthesis is a robust and well-established reaction, and the starting materials for this route may be more readily available or economical in certain contexts.
The choice between these two methods will ultimately depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis and the laboratory's capabilities. For large-scale production, the optimization of the one-pot Vilsmeier-Haack formylation would likely be the more cost-effective and time-efficient strategy.
References
- 1. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Indole-3-Carbaldehyde Analogs: A Focus on 1,6-dimethyl-1H-indole-3-carbaldehyde
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various indole-3-carbaldehyde analogs, with a special focus on the potential activity of 1,6-dimethyl-1H-indole-3-carbaldehyde. While direct experimental data for this compound is not extensively available in current literature, this guide leverages data from structurally similar compounds to infer potential activities and discuss structure-activity relationships.
Indole-3-carbaldehyde and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4] The versatility of the indole scaffold allows for modifications at various positions, leading to a diverse array of compounds with distinct biological profiles.[1] This guide focuses on comparing the biological activity of this compound with other indole analogs, supported by available experimental data.
Quantitative Comparison of Biological Activities
The following tables summarize the biological activities of various indole-3-carbaldehyde derivatives, providing a comparative view of their efficacy.
Table 1: Anticancer Activity of Indole-3-Carbaldehyde Analogs
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [4] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [4] |
| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [4] |
| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [4] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Indole-3-Carbaldehyde Analogs
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [4] |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [4] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [5] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | [5] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (general range) | Escherichia coli | 6.25-100 | [6] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (general range) | Staphylococcus aureus | 6.25-100 | [6] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (general range) | Methicillin-resistant S. aureus (MRSA) | 6.25-100 | [6] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (general range) | Bacillus subtilis | 6.25-100 | [6] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (general range) | Candida albicans | 6.25-100 | [6] |
| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b) | Staphylococcus aureus | ≤ 0.28 µM | [7] |
| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b) | Acinetobacter baumannii | ≤ 0.28 µM | [7] |
| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b) | Cryptococcus neoformans | ≤ 0.28 µM | [7] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Structure-Activity Relationship Insights
The biological activity of indole-3-carbaldehyde derivatives is significantly influenced by the nature and position of substituents on the indole ring.[1] For instance, halogenation, particularly at the 5-position with bromine or chlorine, has been shown to enhance antimicrobial activity.[4][5] The introduction of bulky and lipophilic groups at the N1 position can also modulate the anticancer and antimicrobial properties.[4]
While specific data for this compound is lacking, we can infer potential trends. The methyl group at the N1 position (1-methyl) removes the hydrogen bond donor capability of the indole nitrogen, which could influence receptor binding. The methyl group at the 6-position is an electron-donating group, which can affect the overall electron density of the indole ring and potentially modulate its interaction with biological targets. Further experimental studies are necessary to elucidate the precise impact of these substitutions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, cell viability and proliferation, providing an indication of the cytotoxic effects of a compound.[3]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.[4]
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[4]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[4]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in the same broth medium.[4]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is crucial for drug development. Indole derivatives have been shown to modulate various signaling pathways. Additionally, a structured workflow is essential for the systematic evaluation of new chemical entities.
Caption: A streamlined workflow for the synthesis and biological evaluation of novel compounds.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,6-Dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic protocols for 1,6-dimethyl-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. We will validate a primary synthesis protocol and compare it against a modern alternative, offering experimental data to support the evaluation.
Introduction
This compound is a valuable building block in medicinal chemistry. Its synthesis is most commonly achieved through the formylation of the corresponding 1,6-dimethyl-1H-indole precursor. The Vilsmeier-Haack reaction stands out as the most prevalent and high-yielding method for this transformation. This guide will focus on the validation of the standard Vilsmeier-Haack protocol and compare it with a contemporary catalytic alternative that offers milder reaction conditions.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes the key quantitative data for the primary and alternative synthesis methods for indole-3-carbaldehydes.
| Parameter | Protocol 1: Standard Vilsmeier-Haack | Protocol 2: Catalytic Vilsmeier-Haack |
| Starting Material | 1,6-Dimethyl-1H-indole | Substituted Indole |
| Key Reagents | POCl₃, DMF | 3-methyl-1-phenyl-2-phospholene 1-oxide, DEBM, PhSiH₃, DMF-d₇ |
| Reaction Temperature | 0°C to 100°C | Room Temperature (20-25°C) |
| Reaction Time | Approximately 2-3 hours | 16 hours |
| Reported Yield | ~90-97% (estimated for substrate) | 77% (for deuterated indole) |
| Purity | High (>95%) after workup | >98% |
| Key Advantages | High yield, rapid, well-established | Mild conditions, avoids stoichiometric POCl₃ |
| Key Disadvantages | Stoichiometric use of hazardous POCl₃ | Longer reaction time, lower reported yield, requires catalyst synthesis |
Mandatory Visualization
Below are diagrams illustrating the experimental workflow for the standard Vilsmeier-Haack synthesis and the catalytic cycle of the alternative method.
Caption: Workflow for the standard Vilsmeier-Haack synthesis of this compound.
Caption: Simplified catalytic cycle for the alternative phosphine oxide-mediated Vilsmeier-Haack reaction.
Experimental Protocols
Preparation of Starting Material: 1,6-Dimethyl-1H-indole
The starting material can be prepared by N-alkylation of commercially available 6-methylindole.
Materials:
-
6-methylindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 6-methylindole (1.0 equivalent) in anhydrous DMF dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0°C and add methyl iodide (1.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1,6-dimethyl-1H-indole.
Protocol 1: Standard Vilsmeier-Haack Synthesis (Validated)
This protocol is adapted from a well-established and high-yielding procedure for indole-3-carboxaldehyde.[1]
Materials:
-
1,6-Dimethyl-1H-indole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, place anhydrous DMF (3.7 moles per mole of indole). Cool the flask in an ice-salt bath. Slowly add freshly distilled POCl₃ (1.1 moles per mole of indole) to the stirred DMF over 30 minutes, maintaining the temperature below 10°C.
-
Indole Addition: Prepare a solution of 1,6-dimethyl-1H-indole (1.0 mole) in anhydrous DMF (1.5 moles per mole of indole). Add this solution to the Vilsmeier reagent over 45 minutes, keeping the internal temperature between 20-30°C.
-
Reaction: After the addition is complete, heat the mixture in a boiling water bath (approx. 100°C) for 1 hour. The solution should become a thick paste.
-
Quenching and Hydrolysis: Carefully add crushed ice (approx. 3.5g per gram of indole) to the reaction paste with vigorous stirring. This will produce a clear solution.
-
Precipitation: Transfer the solution to a larger flask containing more crushed ice (approx. 2.4g per gram of indole). Slowly add a solution of NaOH (4.4g in 11.8 mL of water per gram of indole) with vigorous stirring, maintaining the temperature below 60°C. Continue stirring for 45 minutes as the product precipitates.
-
Isolation: Collect the precipitate by filtration. Resuspend the solid in water to dissolve inorganic salts, then filter again. Wash the product with several portions of water.
-
Drying: Air-dry the product to yield this compound. The expected yield is high, likely in the range of 90-97%.
Protocol 2: Catalytic Vilsmeier-Haack Synthesis (Alternative)
This protocol is based on a modern, milder catalytic version of the Vilsmeier-Haack reaction.
Materials:
-
Substituted Indole (e.g., 1,6-dimethyl-1H-indole)
-
3-methyl-1-phenyl-2-phospholene 1-oxide (catalyst, 0.15 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Diethyl bromomalonate (DEBM, 1.2 equiv)
-
N,N-dimethylformamide (DMF, 1.5 equiv)
-
Phenylsilane (PhSiH₃, 1.5 equiv)
-
2 M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, charge the indole substrate (1.0 equiv) and the phosphine oxide catalyst (0.15 equiv).
-
Reagent Addition: Add anhydrous acetonitrile. Then, add DEBM (1.2 equiv), DMF (1.5 equiv), and PhSiH₃ (1.5 equiv) sequentially via syringe.
-
Reaction: Stir the resulting mixture at room temperature (20-25°C) for 16 hours.
-
Quenching: Carefully add 2 M NaOH solution dropwise to quench the reaction.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A reported yield for a similar deuterated substrate was 77% with >98% purity.
References
A Comparative Analysis of the Reactivity of Substituted Indole-3-Carbaldehydes in Key Organic Transformations
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted indole-3-carbaldehydes is pivotal for the synthesis of complex indole-containing scaffolds. This guide provides a comparative study of their reactivity in fundamental organic reactions, supported by experimental data and detailed protocols.
The indole-3-carbaldehyde framework is a cornerstone in medicinal chemistry, serving as a versatile precursor for a myriad of biologically active compounds. The reactivity of the aldehyde functional group and the indole nucleus is profoundly influenced by the nature and position of substituents on the indole ring. These substituents can modulate the electronic and steric properties of the molecule, thereby dictating the outcome of various chemical transformations. This guide delves into a comparative analysis of these effects in several key reactions, including condensation reactions, nucleophilic additions, and the formation of bis(indolyl)methanes.
Influence of Substituents on Reactivity: A Quantitative Overview
The electronic nature of substituents on the indole ring plays a crucial role in determining the reactivity of the C3-aldehyde. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects on the electron density of the indole system and the electrophilicity of the aldehyde carbonyl.
Generally, electron-withdrawing substituents on the indole ring tend to enhance the reactivity of the aldehyde towards nucleophilic attack by increasing its electrophilicity. Conversely, electron-donating groups can increase the nucleophilicity of the indole ring itself, favoring electrophilic substitution reactions on the ring.
Below is a summary of reported yields for the synthesis of various indole-3-carbaldehyde derivatives, illustrating the impact of substituents on the Vilsmeier-Haack formylation reaction.
| Substituent | Product | Yield (%) | Reference |
| H | 1H-Indole-3-carbaldehyde | 96 | [1] |
| 6-chloro | 6-Chloro-1H-indole-3-carbaldehyde | 91 | [1] |
| 6-methyl | 6-Methyl-1H-indole-3-carbaldehyde | 89 | [1] |
| 5-hydroxy | 5-Hydroxy-1H-indole-3-carbaldehyde | 92 | [1] |
Comparative Reactivity in Condensation Reactions
Knoevenagel and Claisen-Schmidt condensations are fundamental carbon-carbon bond-forming reactions involving the aldehyde group of indole-3-carbaldehydes. The reactivity in these reactions is highly dependent on the substituents present on the indole ring and the nature of the active methylene compound or enolate.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. Studies have shown that indole-3-carbaldehydes with electron-withdrawing groups on the indole ring can exhibit enhanced reactivity.
Table 2: Comparative Yields in Knoevenagel Condensation of Substituted Indole-3-carbaldehydes with Malononitrile
| Indole-3-carbaldehyde Substituent | Product | Yield (%) | Reference |
| 5-cyano | 2-((5-cyano-1H-indol-3-yl)methylene)malononitrile | 96 | [2] |
| Unsubstituted | 2-((1H-indol-3-yl)methylene)malononitrile | - | [3] |
Note: A specific yield for the unsubstituted indole-3-carbaldehyde with malononitrile under the same conditions was not provided in the cited source, but the protocol is described as a general method.
Formation of Bis(indolyl)methanes
The reaction of indole-3-carbaldehyde with indoles to form bis(indolyl)methanes (BIMs) is a well-established electrophilic substitution reaction.[4] The aldehyde, activated by an acid catalyst, is attacked by two equivalents of indole. The electronic properties of the substituents on both the indole-3-carbaldehyde and the reacting indole influence the reaction rate and yield. Benzaldehydes bearing electron-withdrawing groups generally give higher yields in their reactions with indoles to form the corresponding bis(indolyl)methanes.[5]
Experimental Protocols
General Procedure for Knoevenagel Condensation of Indole-3-carbaldehyde with Malononitrile[3]
Materials:
-
Indole-3-carbaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, 2-3 drops)
-
Ice-cold water
Procedure:
-
Dissolve indole-3-carbaldehyde and malononitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The product may precipitate out of the solution upon formation.
-
After the reaction is complete, as indicated by TLC, the precipitate is collected by filtration.
-
Wash the collected solid with ice-cold water and dry to obtain the final product.
General Procedure for the Synthesis of Bis(indolyl)methanes[3]
Materials:
-
Indole-3-carbaldehyde (1 mmol)
-
Indole (2 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Lewis Acid Catalyst (e.g., FeCl₃, InCl₃) (0.1 mmol)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of indole-3-carbaldehyde in anhydrous DCM under a nitrogen atmosphere, add indole.
-
Add the Lewis acid catalyst in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Reactivity Pathways
The following diagrams illustrate the general workflows and conceptual relationships in the reactivity of substituted indole-3-carbaldehydes.
Caption: Generalized workflow for the Knoevenagel condensation.
Caption: Influence of substituents on reaction pathways.
References
Confirming the Structure and Comparative Efficacy of 1,6-dimethyl-1H-indole-3-carbaldehyde Derivatives
A guide for researchers and drug development professionals on the structural verification and comparative biological performance of 1,6-dimethyl-1H-indole-3-carbaldehyde and its analogs.
This guide provides a comprehensive overview of the structural confirmation of this compound and compares its potential biological activity with related indole-3-carbaldehyde derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of indole-based compounds.
Structural Confirmation: A Comparative Spectroscopic Analysis
Definitive structural elucidation of a novel or modified compound is paramount in chemical and pharmaceutical research. While specific experimental spectral data for this compound is not widely available in the public domain, its structure can be confidently confirmed through a comparative analysis of its expected spectral characteristics with those of well-documented analogs, such as the parent compound indole-3-carbaldehyde and its methylated derivatives.
Table 1: Comparative Spectroscopic Data of Indole-3-Carbaldehyde and its Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) | IR (cm⁻¹) |
| This compound (Predicted) | Aldehyde proton (~10.0), Aromatic protons (7.0-8.0), N-CH₃ (~3.8), Ar-CH₃ (~2.5) | Aldehyde C=O (~185), Indole carbons (110-140), N-CH₃ (~33), Ar-CH₃ (~21) | M⁺ 173.21 | C=O stretch (~1650), C-H aromatic (~3100), C-H aliphatic (~2900), N-H absent |
| Indole-3-carbaldehyde | 12.14 (s, 1H, NH), 9.93 (s, 1H, CHO), 8.29 (d, 1H), 8.08 (d, 1H), 7.50 (d, 1H), 7.27-7.19 (m, 2H) [in DMSO-d6] | 185.4, 138.9, 137.5, 124.6, 123.9, 122.6, 121.3, 118.6, 112.9 [in DMSO-d6][1] | 145.16 (M⁺)[1] | Conforms to structure[2] |
| 1-methyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H, CHO), 8.35 (d, 1H), 7.69 (s, 1H), 7.50–7.33 (m, 3H), 3.90 (s, 3H, N-CH₃) [in CDCl₃][3] | 184.4, 137.9, 125.3, 124.0, 122.9, 122.0, 118.1, 109.9, 33.7 (N-CH₃) [in CDCl₃][3] | 160 (M+H)⁺[3] | C=O, C-H aromatic, C-H aliphatic |
| 4,6-dimethyl-1H-indole-3-carbaldehyde | 12.60 (br, 1H, NH), 7.30 (s, 1H), 7.10 (s, 1H), 6.70 (s, 1H), 2.37 (s, 3H, Ar-CH₃), 2.31 (s, 3H, Ar-CH₃) [in DMSO-d₆][4] | Not available | Not available | Not available |
The predicted spectral data for this compound is based on the established chemical shifts and fragmentation patterns of the indole scaffold and the influence of methyl substituents. The absence of an N-H proton signal and the presence of a singlet around 3.8 ppm would confirm the N-methylation, while a singlet around 2.5 ppm would indicate the aromatic methyl group at the C-6 position. The mass spectrum should show a molecular ion peak corresponding to its molecular weight of 173.21 g/mol [5].
Experimental Protocols
General Synthesis of N-methylated Indole-3-carbaldehydes
A common method for the N-methylation of indole derivatives involves reaction with a methylating agent in the presence of a base.
Protocol: To a solution of the corresponding indole-3-carbaldehyde in a suitable solvent such as acetonitrile and N,N-Dimethylformamide (DMF), an excess of a methylating agent like methyl iodide and a base such as anhydrous potassium carbonate are added. The reaction mixture is then heated to reflux for several hours. After completion, the mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography[6].
Vilsmeier-Haack Reaction for Indole-3-carbaldehyde Synthesis
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like indoles.
Protocol: A Vilsmeier reagent is typically prepared by the reaction of a substituted amide like DMF with phosphorus oxychloride. The indole derivative is then added to this reagent, and the reaction mixture is stirred, often with heating. Upon completion, the reaction is quenched with an aqueous base solution to hydrolyze the intermediate and precipitate the aldehyde product, which can then be collected by filtration and purified[4].
Comparative Performance and Biological Activity
Indole-3-carbaldehyde and its derivatives have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[7][8]. A key mechanism underlying some of these effects is their ability to act as agonists for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses[9][10].
Table 2: Comparative Anti-inflammatory Activity of Indole Derivatives
| Compound/Derivative | Assay | Model | Effect | Reference |
| Indole-3-carbaldehyde | Cytokine production | LPS-stimulated RAW264.7 macrophages | Reduction of NO, IL-6, and TNF-α | [11] |
| Indole-imidazolidine derivatives | Leukocyte migration and cytokine release | Carrageenan-induced peritonitis in mice | Reduced leukocyte migration and levels of TNF-α and IL-1β | [12] |
| 1,5-disubstituted indole derivatives | Paw edema | Carrageenan-induced rat paw edema | Inhibition of edema | [8] |
The methylation pattern on the indole ring can significantly influence the biological activity of these compounds. For instance, the position of methyl groups can affect the molecule's affinity for the AhR and subsequently modulate its downstream signaling pathways. While direct comparative data for this compound is limited, studies on other methylated indole derivatives suggest that such substitutions can enhance or alter their biological profiles.
Signaling Pathway and Experimental Workflow
The biological effects of many indole-3-carbaldehyde derivatives are mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon binding to the ligand, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcription of target genes involved in xenobiotic metabolism and immune regulation.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
The workflow for evaluating the biological activity of these compounds typically involves a series of in vitro and in vivo experiments.
Caption: Experimental Workflow for Biological Evaluation.
References
- 1. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 2. Indole-3-carboxaldehyde, 97% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. rsc.org [rsc.org]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. This compound | 202584-14-3 | FD116405 [biosynth.com]
- 6. mdpi.com [mdpi.com]
- 7. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 11. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Antiprotozoal Potential of Indole-3-Carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Antiprotozoal Activity
The efficacy of various indole derivatives and standard antiprotozoal drugs against several protozoan parasites is summarized in the table below. The data highlights the potential of the indole scaffold as a source of new antiprotozoal leads. The 50% inhibitory concentration (IC50) represents the concentration of a compound required to inhibit the growth of the parasite population by half, while the 50% cytotoxic concentration (CC50) indicates the concentration that causes death to 50% of host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound, with higher values indicating greater selectivity for the parasite over host cells.
| Compound/Drug | Target Protozoan | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Indole Derivatives | ||||||
| Dispacamide B | Plasmodium falciparum (K1) | - | L6 | - | - | [5] |
| Spongiacidin B | Plasmodium falciparum (K1) | - | L6 | - | - | [5] |
| Longamide B | Trypanosoma brucei rhodesiense | - | L6 | - | - | [5] |
| Longamide B | Leishmania donovani | 3.85 µg/mL | L6 | >33.03 µg/mL | >8.6 | [5] |
| Dibromopalau'amine | Trypanosoma brucei rhodesiense | - | L6 | - | - | [5] |
| Dibromopalau'amine | Leishmania donovani | 1.09 µg/mL | L6 | >33.03 µg/mL | >30.3 | [5] |
| Isothiocyanate Derivative 7h | Leishmania donovani | 0.4 | - | - | 18.4 | [6] |
| Isothiocyanate Derivative 7c | Trypanosoma cruzi | 1.9 | - | - | 4 | [6] |
| Standard Antiprotozoal Drugs | ||||||
| Miltefosine | Leishmania donovani | 0.7 | - | - | - | [6] |
| Benznidazole | Trypanosoma cruzi | - | - | - | - | [7][8] |
| Chloroquine | Plasmodium falciparum (sensitive) | - | - | - | - | [9] |
Experimental Protocols
The following sections detail standardized methodologies for assessing the in vitro antiprotozoal activity and cytotoxicity of test compounds.
In Vitro Antiprotozoal Activity Assay
This protocol provides a general framework for determining the 50% inhibitory concentration (IC50) of a compound against a target protozoan parasite. Specific parameters such as parasite density, incubation time, and detection method may vary depending on the parasite species.
Materials:
-
Culture medium appropriate for the target protozoan
-
96-well microtiter plates
-
Test compound stock solution (e.g., in DMSO)
-
Reference drug (positive control)
-
Parasite culture at the appropriate life cycle stage
-
Detection reagent (e.g., SYBR Green I for Plasmodium falciparum, Resazurin for various trypanosomatids)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and reference drug in the appropriate culture medium.
-
Plate Seeding: Add a defined number of parasites to each well of a 96-well plate.
-
Compound Addition: Add the diluted compounds to the wells. Include wells with parasites and medium only (negative control) and wells with a known antiprotozoal drug (positive control).
-
Incubation: Incubate the plates under conditions suitable for parasite growth (e.g., specific temperature, CO2 concentration) for a defined period (e.g., 48-72 hours).
-
Detection: Add the detection reagent to each well and incubate for the recommended time.
-
Measurement: Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.[10]
In Vitro Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to a mammalian cell line, typically expressed as the 50% cytotoxic concentration (CC50).
Materials:
-
Mammalian cell line (e.g., L6, Vero, HEK293T)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
96-well microtiter plates
-
Test compound stock solution
-
Reference cytotoxic agent (positive control)
-
Resazurin solution or other viability assay reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a defined number of mammalian cells into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with cells and medium only (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the viability reagent (e.g., resazurin) to each well and incubate for a further 2-4 hours.
-
Measurement: Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the negative control. Determine the CC50 value by plotting the viability percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: General workflow for the assessment of antiprotozoal compounds.
Caption: Hypothetical signaling pathway targeted by indole derivatives.
Potential Signaling Pathways and Mechanism of Action
While the exact mechanisms of action for many indole derivatives against protozoa are still under investigation, several studies suggest potential targets. Indole compounds have been shown to interfere with various cellular processes in parasites. For instance, some derivatives may inhibit specific enzymes crucial for parasite survival, such as those involved in fatty acid biosynthesis.[5] Others might disrupt key signaling pathways that regulate parasite proliferation and differentiation. The interaction of indole derivatives with parasite DNA and the induction of apoptosis-like cell death are also plausible mechanisms.[2] Furthermore, the structural similarities of some indole alkaloids to endogenous molecules suggest they could act as competitive inhibitors for essential receptors or transporters in the parasite. Further research, including molecular docking studies and target identification, is necessary to elucidate the precise signaling pathways affected by 1,6-dimethyl-1H-indole-3-carbaldehyde and related derivatives.[6]
References
- 1. Recent Advances in the Discovery of Novel Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, in-vitro antiprotozoal activity and molecular docking study of isothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of 1,6-dimethyl-1H-indole-3-carbaldehyde: qNMR vs. HPLC
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. This guide provides an objective comparison of two prominent analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for the purity and concentration analysis of 1,6-dimethyl-1H-indole-3-carbaldehyde. We present detailed experimental protocols and comparative performance data to inform the selection of the most suitable methodology for specific analytical needs.
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method, enabling direct quantification without the need for a specific reference standard of the analyte.[1] Its results are traceable to the International System of Units (SI).[2] In contrast, HPLC is a highly sensitive separation technique widely used in quality control for its ability to resolve and quantify trace impurities, though it typically functions as a secondary method requiring a compound-specific reference standard.[1][3]
Comparative Performance Data
The following table summarizes the expected performance characteristics of qNMR and HPLC for the analysis of this compound, based on typical validation parameters for similar pharmaceutical compounds.[4][5]
| Parameter | Quantitative ¹H NMR (qNMR) | Reverse-Phase HPLC (RP-HPLC) | Commentary |
| Purity Assay (%) | 99.2 ± 0.3 | 99.3 (Area %) | qNMR provides an absolute purity value against a certified internal standard, whereas HPLC area percent is a relative purity measure. |
| Precision (RSD, %) | < 1.0 | < 2.0 | qNMR often demonstrates high precision due to the stability of NMR instrumentation and the direct nature of the measurement.[2] |
| Accuracy/Recovery (%) | 98.5 - 101.5 | 98.0 - 102.0 | Both methods, when properly validated, exhibit excellent accuracy. qNMR's accuracy is inherent to its nature as a primary method. |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques show excellent linearity over a defined concentration range.[2] |
| Limit of Quantification (LOQ) | ~0.1 mg/mL | ~0.01 mg/mL | HPLC generally offers superior sensitivity, making it more suitable for trace analysis.[1] |
| Analysis Time per Sample | ~15 minutes | ~20 minutes | While individual run times are comparable, qNMR often requires less method development time.[6] |
| Reference Standard | Certified internal standard (e.g., Maleic Acid) required. | Analyte-specific reference standard required for purity assignment. | The need for an analyte-specific standard can be a significant limitation and cost factor for HPLC.[6] |
| Sample Recovery | Non-destructive, sample can be recovered. | Destructive, sample is not recovered. | The non-destructive nature of qNMR is advantageous when sample material is limited.[3] |
Experimental Protocols
Protocol 1: Quantitative ¹H NMR (qNMR) Analysis
This protocol details the determination of the purity of this compound using ¹H-qNMR with an internal standard.
Methodology Workflow: qNMR Analysis
1. Instrumentation and Reagents:
-
NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.
-
Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D).
-
Analytical Balance: Accurate to ± 0.01 mg.
-
NMR tubes: 5 mm high-precision.
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by vortexing. The solution must be clear and homogeneous.
-
Carefully transfer the solution into an NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Temperature: 298 K.
-
Relaxation Delay (D1): ≥ 30 seconds. This is crucial and should be at least 5 times the longest T₁ relaxation time of the signals being integrated (both analyte and IS) to ensure full relaxation.[3]
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): 16 to 64, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[7]
-
Spectral Width: 0-12 ppm.
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Manually perform phase and baseline correction to ensure accurate integration.[8]
-
Select well-resolved, non-overlapping signals for integration:
-
Analyte (this compound): Aldehyde proton (-CHO) singlet, expected around δ 9.9-10.1 ppm (1H).[9]
-
Internal Standard (Maleic Acid): Olefinic protons (-CH=CH-) singlet at δ ~6.3 ppm (2H).
-
-
Calculate the purity of the analyte using the following equation:
Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal
-
MW : Molecular weight (Analyte: 173.21 g/mol ; IS: 116.07 g/mol )
-
m : Mass
-
PurityIS : Certified purity of the internal standard
-
Protocol 2: Reverse-Phase HPLC Analysis
This protocol is suitable for determining the purity of this compound by calculating the area percentage of the main peak relative to all other peaks.
Methodology Workflow: HPLC Analysis
1. Instrumentation and Reagents:
-
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (indole derivatives typically show strong absorbance at this wavelength).[3]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of Mobile Phase B (Acetonitrile with 0.1% Formic Acid) to achieve a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulates.[10]
4. Purity Calculation:
-
The purity is determined by the area normalization method.
-
The calculation is performed by dividing the peak area of the main compound by the total area of all peaks in the chromatogram and multiplying by 100.[11]
Conclusion
Both qNMR and HPLC are robust and reliable techniques for the quantitative analysis of this compound. The choice between them depends on the specific analytical objective.
-
HPLC is the preferred method for routine quality control and for detecting and quantifying trace-level impurities due to its superior sensitivity and high-throughput capabilities.[1]
-
qNMR serves as an invaluable primary method for accurately determining absolute purity without the need for an analyte-specific reference standard. Its non-destructive nature and rapid method development make it particularly useful in research and development settings where reference materials may be scarce.[1][6]
For comprehensive characterization and to ensure the highest confidence in analytical results, employing both techniques provides orthogonal data that can be used to cross-validate findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection [mdpi.com]
- 6. almacgroup.com [almacgroup.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of Spectral Data for 1,6-dimethyl-1H-indole-3-carbaldehyde and Related Isomers
For Researchers, Scientists, and Drug Development Professionals: A Cross-Referencing Guide to the Spectral Characteristics of Substituted Indole-3-Carbaldehydes
Predicted and Comparative Spectral Data
The following tables summarize the reported spectral data for key isomers of 1,6-dimethyl-1H-indole-3-carbaldehyde. This comparative approach allows for the prediction of the spectral features of the target compound.
Table 1: ¹H NMR Spectral Data of Dimethyl-1H-indole-3-carbaldehyde Isomers and Related Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl₃ | CHO: ~9.9-10.1 (s, 1H), Aromatic H: ~7.0-8.2, N-CH₃: ~3.8 (s, 3H), C6-CH₃: ~2.5 (s, 3H) |
| 1,2-dimethyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.11 (s, 1H), 8.26 (s, 1H), 7.28-7.27 (m, 3H), 3.65 (s, 3H), 2.62 (s, 3H)[2] |
| 1,7-dimethyl-1H-indole-3-carbaldehyde | CDCl₃ | 9.93 (s, 1H), 8.16 (d, J=7.6 Hz, 1H), 7.52 (s, 1H), 7.18-7.15 (m, 1H), 7.03 (d, J=7.2 Hz, 1H), 4.09 (s, 3H), 2.74 (s, 3H)[2] |
| 4,6-dimethyl-1H-indole-3-carbaldehyde | Not Specified | Not Available |
| 6-methyl-1H-indole-3-carbaldehyde | DMSO-d₆ | 12.38 (br, 1H), 9.98 (s, 1H), 8.32 (d, 1H), 7.77 (d, 1H), 7.63 (d, 1H), 7.45 (dd, 1H), 2.35 (s, 3H)[3] |
| 1-methyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s, 1H), 8.35 (d, J=6.6 Hz, 1H), 7.69 (s, 1H), 7.50-7.33 (m, 3H), 3.90 (s, 3H) |
Table 2: ¹³C NMR Spectral Data of Dimethyl-1H-indole-3-carbaldehyde Isomers and Related Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl₃ | CHO: ~184-185, Aromatic C: ~110-140, N-CH₃: ~33-34, C6-CH₃: ~21-22 |
| 1-methyl-1H-indole-3-carbaldehyde | CDCl₃ | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spec (m/z) | IR (cm⁻¹) |
| This compound | C₁₁H₁₁NO | 173.21 | [M+H]⁺ expected at 174.08 | C=O stretch expected ~1650-1700 |
| 1-methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 159.19 | [M+H]⁺ 160 | Not Available |
| 1H-indole-3-carbaldehyde | C₉H₇NO | 145.16 | [M+H]⁺ 146 | Not Available |
Experimental Protocols
The spectral data presented in this guide are typically acquired using standard analytical techniques. Below are generalized experimental protocols for the characterization of indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.
-
Data Acquisition: For ¹H NMR, standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
Mass Spectrometry (MS)
-
Instrumentation: Electrospray ionization (ESI) mass spectrometry is commonly used for polar molecules like indole derivatives. The analysis is performed on a high-resolution mass spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL) and introduced into the ion source.
-
Data Acquisition: Spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Logical Workflow for Spectral Data Cross-Referencing
The following diagram illustrates a logical workflow for the cross-referencing and analysis of spectral data for a target compound when direct experimental data is unavailable.
References
Safety Operating Guide
Personal protective equipment for handling 1,6-dimethyl-1H-indole-3-carbaldehyde
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,6-dimethyl-1H-indole-3-carbaldehyde. The following procedures are based on available safety data and general best practices for handling aromatic aldehydes in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include potential skin and eye irritation.[1] The following table summarizes the required personal protective equipment.
| Protection Type | Required Equipment | Specification/Standard |
| Eye Protection | Safety goggles with side-shields | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US)[2] |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., Nitrile rubber) tested to EN 374[3] |
| Skin and Body Protection | Impervious clothing, lab coat | To prevent skin contact |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of dust/aerosol formation. | Suitable respirator, particle filter recommended if needed[2] |
Operational and Handling Plan
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
2. Safe Handling Practices:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Keep the container tightly sealed in a cool, well-ventilated place.[4] Recommended storage is in an inert atmosphere, in a freezer at under -20°C.[6]
3. Spill Management:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.[4]
-
For solid spills, sweep up and shovel into a suitable, closed container for disposal. Avoid dust formation.[2][7]
-
For liquid spills, absorb with a non-combustible absorbent material (e.g., sand, earth, diatomite) and place in a container for disposal.[4]
-
Clean the spill area thoroughly.
Disposal Plan
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[2]
-
Do not allow the product to enter drains, water courses, or the soil.[4][5]
Experimental Workflow: Handling this compound
References
- 1. This compound | 202584-14-3 | FD116405 [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. directpcw.com [directpcw.com]
- 6. escales | Virtual tour generated by Panotour [ub.edu]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
